Rsu 1164
Description
The exact mass of the compound cis-alpha-((2,3-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 600667. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
105027-77-8 |
|---|---|
Formule moléculaire |
C10H16N4O3 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
1-[(2R,3S)-2,3-dimethylaziridin-1-yl]-3-(2-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H16N4O3/c1-7-8(2)13(7)6-9(15)5-12-4-3-11-10(12)14(16)17/h3-4,7-9,15H,5-6H2,1-2H3/t7-,8+,9?,13? |
Clé InChI |
VKUQQJFQNDTATQ-XOIHQXTHSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](N1CC(CN2C=CN=C2[N+](=O)[O-])O)C |
SMILES canonique |
CC1C(N1CC(CN2C=CN=C2[N+](=O)[O-])O)C |
Synonymes |
1-(2-nitro-1-imidazoly)-3-(2,3-dimethylaziridino)-2-propanol RSU 1164 RSU 1164, (cis)-isomer RSU 1164, (trans)-isomer RSU 1165 RSU-1164 RSU-1165 |
Origine du produit |
United States |
Foundational & Exploratory
RSU-1164: A Technical Guide to its Mechanism of Action in Hypoxic Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of RSU-1164, a promising bioreductive radiosensitizer and cytotoxic agent, with a specific focus on its activity within the hypoxic microenvironment of solid tumors. RSU-1164, a 2-nitroimidazole (B3424786) analogue, leverages the unique physiology of hypoxic cancer cells to exert its potent anti-tumor effects. Under low oxygen conditions, RSU-1164 is metabolically reduced to a highly reactive bifunctional alkylating agent that induces complex DNA damage, including interstrand cross-links. This guide details the bioreductive activation of RSU-1164, its interaction with DNA, and the subsequent cellular responses, including the activation of DNA damage signaling pathways and the interplay with compromised DNA repair mechanisms inherent in hypoxic cells. We present quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the key molecular pathways and experimental workflows.
Introduction: The Challenge of Tumor Hypoxia
Tumor hypoxia, a common feature of solid malignancies, presents a significant obstacle to the efficacy of conventional cancer therapies, including radiotherapy and chemotherapy[1][2]. Hypoxic cells are notoriously resistant to radiation-induced damage due to the lack of oxygen required to "fix" DNA lesions. Furthermore, the altered metabolism and gene expression profiles of hypoxic cells can confer resistance to various chemotherapeutic agents. Bioreductive drugs, such as RSU-1164, are designed to exploit this hypoxic environment, acting as "Trojan horses" that are selectively activated to their cytotoxic form in oxygen-deprived regions of a tumor[3].
RSU-1164 (cis-2,3-dimethyl-1-(2-nitro-1-imidazolyl)-3-(1-aziridinyl)-2-propanol) is a second-generation 2-nitroimidazole that combines the radiosensitizing properties of this class of compounds with a potent cytotoxic effect under hypoxia[3]. Its mechanism of action is centered on its bioreductive activation to a species that causes significant DNA damage, leading to cell death.
The Core Mechanism: Bioreductive Activation and DNA Alkylation
The central tenet of RSU-1164's mechanism is its selective toxicity towards hypoxic cells. This selectivity is achieved through a process of bioreductive activation.
Bioreductive Activation Pathway
In the low oxygen environment characteristic of solid tumors, the nitro group of the RSU-1164 imidazole (B134444) ring undergoes a one-electron reduction, a reaction catalyzed by intracellular reductases. In well-oxygenated (normoxic) cells, this reduced intermediate is rapidly re-oxidized back to the parent compound with the formation of superoxide, resulting in a futile cycle with minimal cytotoxicity. However, under hypoxic conditions, further reduction of the nitro group occurs, leading to the formation of highly reactive intermediates, including a nitroso, hydroxylamine, and ultimately an amine metabolite. It is the formation of these reduced species that unmasks the potent alkylating capabilities of the aziridine (B145994) ring, transforming RSU-1164 into a bifunctional alkylating agent[4].
DNA Damage: The Primary Cytotoxic Lesion
Once activated, the bifunctional nature of the RSU-1164 metabolite allows it to form covalent adducts with cellular macromolecules, with DNA being the primary target for cytotoxicity. The two reactive sites on the activated molecule can react with nucleophilic centers in DNA, leading to the formation of both mono-adducts and, more critically, interstrand cross-links (ICLs). These ICLs are highly toxic lesions as they prevent the separation of DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription.
Cellular Response to RSU-1164-Induced DNA Damage
The extensive DNA damage caused by activated RSU-1164 triggers a complex cellular response orchestrated by the DNA Damage Response (DDR) network.
Activation of DNA Damage Signaling Cascades
The presence of RSU-1164-induced DNA adducts and ICLs leads to the stalling of replication forks and the formation of DNA double-strand breaks (DSBs) during DNA replication. These structures are recognized by sensor proteins, leading to the activation of the master kinases of the DDR: Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).
-
ATR Pathway: Stalled replication forks resulting from RSU-1164-induced adducts recruit ATR, which then phosphorylates and activates its downstream effector kinase, CHK1. This leads to cell cycle arrest, primarily in the S and G2 phases, to allow time for DNA repair.
-
ATM Pathway: DSBs formed as a consequence of replication fork collapse or during the processing of ICLs activate the ATM kinase. ATM, in turn, phosphorylates a plethora of substrates, including CHK2 and the histone variant H2AX (forming γ-H2AX), a hallmark of DSBs.
Interplay with Hypoxia-Induced DNA Repair Deficiency
A critical aspect of RSU-1164's mechanism of action is the pre-existing compromised state of DNA repair pathways in hypoxic cells. Hypoxia has been shown to downregulate the expression of key proteins involved in major DNA repair pathways, including:
-
Homologous Recombination (HR): Hypoxia transcriptionally represses RAD51, a key protein in the HR pathway responsible for the error-free repair of DSBs.
-
Non-Homologous End Joining (NHEJ): The expression of some NHEJ components can also be reduced under hypoxic conditions.
This hypoxia-induced deficiency in DNA repair creates a "synthetic lethal" scenario with RSU-1164 treatment. The cancer cells are faced with a double blow: an onslaught of complex DNA damage from activated RSU-1164 and a diminished capacity to repair this damage. This combination leads to a high level of genomic instability and ultimately, cell death.
Quantitative Efficacy of RSU-1164
The selective cytotoxicity of RSU-1164 towards hypoxic cells has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Cytotoxicity of RSU-1164 and Related Compounds
| Compound | Cell Line | Condition | IC50 (µM) | Hypoxic:Normoxic Cytotoxicity Ratio | Reference |
| RSU-1164 | KHT Sarcoma | Normoxic | >1000 | >100 | |
| RSU-1164 | KHT Sarcoma | Hypoxic | ~10 | >100 | |
| RSU-1069 | V79 | Normoxic | 1000 | ~100 | |
| RSU-1069 | V79 | Hypoxic | 10 | ~100 |
Table 2: Chemosensitization and Radiosensitization by RSU-1164
| Combination Therapy | Cell Line/Tumor Model | Endpoint | Enhancement Ratio | Reference |
| RSU-1164 + CCNU | KHT Sarcoma | Tumor Cell Killing | 1.5 - 1.6 | |
| RSU-1164 + Radiation | Prostatic Cancer (in vivo) | Tumor Growth Retardation | Synergistic Effect |
Key Experimental Protocols
The study of RSU-1164's mechanism of action relies on a variety of specialized experimental techniques. Below are detailed protocols for some of the key assays.
Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of RSU-1164.
Objective: To determine the ability of single cells to proliferate and form colonies after treatment with RSU-1164 under normoxic and hypoxic conditions, with or without radiation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
RSU-1164 stock solution
-
Hypoxia chamber or incubator (e.g., 1% O2, 5% CO2, balanced with N2)
-
Radiation source (e.g., X-ray irradiator)
-
6-well plates
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% in methanol)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Count the cells and seed a known number (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded should be adjusted based on the expected toxicity of the treatment.
-
Drug Treatment and Hypoxia Induction: Allow cells to attach for 4-6 hours. Replace the medium with fresh medium containing the desired concentrations of RSU-1164. For hypoxic treatment groups, place the plates in a pre-equilibrated hypoxia chamber for the desired duration (e.g., 16-24 hours). For normoxic controls, incubate the plates in a standard cell culture incubator.
-
Irradiation (for radiosensitization studies): Immediately after the drug incubation period, irradiate the plates with varying doses of radiation.
-
Colony Formation: After treatment, wash the cells with PBS and add fresh drug-free medium. Incubate the plates for 7-14 days to allow for colony formation.
-
Staining and Counting: When colonies are visible to the naked eye (at least 50 cells), wash the plates with PBS, fix with methanol (B129727) for 10 minutes, and stain with Crystal Violet solution for 15-30 minutes. Rinse the plates with water and allow them to air dry. Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot the surviving fraction as a function of drug concentration or radiation dose on a semi-logarithmic scale.
Comet Assay (Single-Cell Gel Electrophoresis)
This assay is used to detect DNA strand breaks and alkali-labile sites induced by RSU-1164.
Objective: To quantify DNA damage in individual cells treated with RSU-1164.
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow it to solidify.
-
Cell Encapsulation: Mix a suspension of treated or control cells with 0.5% LMPA at 37°C and pipette onto the pre-coated slide. Cover with a coverslip and solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Gently remove the slides and neutralize them with neutralization buffer. Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail." Quantify the extent of DNA damage using comet scoring software, which measures parameters such as tail length, tail intensity, and tail moment.
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay is a sensitive method to detect DNA double-strand breaks.
Objective: To visualize and quantify the formation of γ-H2AX foci in the nuclei of cells treated with RSU-1164.
Materials:
-
Cells grown on coverslips or in chamber slides
-
RSU-1164
-
Paraformaldehyde (4% in PBS) for fixation
-
Triton X-100 (0.25% in PBS) for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Cell Treatment: Treat cells with RSU-1164 under normoxic or hypoxic conditions for the desired time.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde. Permeabilize the cells with 0.25% Triton X-100.
-
Immunostaining: Block non-specific antibody binding with blocking buffer. Incubate with the primary anti-γ-H2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of discrete fluorescent foci (γ-H2AX foci) per nucleus. An increase in the number of foci per cell indicates an increase in DNA double-strand breaks.
Conclusion and Future Directions
RSU-1164 represents a promising strategy for targeting the challenging population of hypoxic cancer cells. Its mechanism of action, centered on bioreductive activation to a potent DNA cross-linking agent within the hypoxic tumor microenvironment, provides a strong rationale for its clinical development. The inherent suppression of DNA repair pathways in hypoxic cells further amplifies the cytotoxic effects of RSU-1164, creating a powerful synthetic lethal interaction.
Future research should focus on several key areas:
-
Combination Therapies: Investigating the synergistic potential of RSU-1164 with other DNA damaging agents, PARP inhibitors, and immunotherapies.
-
Biomarkers of Response: Identifying predictive biomarkers to select patients who are most likely to benefit from RSU-1164 treatment.
-
Resistance Mechanisms: Elucidating potential mechanisms of resistance to RSU-1164 to develop strategies to overcome them.
A deeper understanding of the intricate molecular mechanisms of RSU-1164 will undoubtedly pave the way for its successful clinical translation and offer new hope for patients with solid tumors characterized by significant hypoxia.
References
- 1. Molecular Pathways: A Novel Approach to Targeting Hypoxia and Improving Radiotherapy Efficacy via Reduction in Oxygen Demand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular aspects of tumour hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic enhancement of the efficacy of the bioreductively activated alkylating agent RSU-1164 in the treatment of prostatic cancer by photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the repair and damage of DNA induced by parent and reduced RSU-1069, a 2-nitroimidazole-aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to RSU-1164: A Bioreductive Alkylating Agent and Radiosensitizer
For Researchers, Scientists, and Drug Development Professionals
Abstract
RSU-1164 is a nitroimidazole-based compound that functions as a bioreductively activated alkylating agent. Its mechanism of action is intrinsically linked to hypoxic conditions, making it a compound of significant interest in oncology research, particularly as a radiosensitizer and chemopotentiator. This document provides a comprehensive overview of the chemical structure, mechanism of action, and relevant experimental data and protocols for RSU-1164.
Chemical Structure and Properties
RSU-1164, with the IUPAC name 1-(2,3-dimethylaziridin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol, is a derivative of nitroimidazole. The presence of the nitro group is crucial for its bioreductive activation under low-oxygen conditions.
| Identifier | Value |
| IUPAC Name | 1-(2,3-dimethylaziridin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol |
| SMILES | CC1N(C(C)C1)CC(O)CN2C=CN=C2--INVALID-LINK--[O-] |
| Chemical Formula | C10H16N4O3 |
| Molecular Weight | 240.26 g/mol |
Mechanism of Action
The primary mechanism of RSU-1164 involves its selective activation within the hypoxic microenvironment characteristic of solid tumors. Under low oxygen tension, the nitro group of RSU-1164 undergoes enzymatic reduction, leading to the formation of reactive intermediates. This activation transforms the relatively non-toxic parent compound into a potent bifunctional alkylating agent.
The activated form of RSU-1164 can then form covalent bonds with nucleophilic sites on macromolecules, most notably DNA. This can result in the formation of DNA monoadducts and, more critically, DNA interstrand cross-links. These cross-links are highly cytotoxic lesions that inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Furthermore, the ability of RSU-1164 to be selectively activated in hypoxic cells makes it an effective radiosensitizer. By depleting intracellular thiols and creating DNA damage, it enhances the cytotoxic effects of ionizing radiation on cancer cells that are often resistant to conventional radiotherapy due to their low oxygen status.
Quantitative Biological Data
Experimental Protocols
Clonogenic Survival Assay
This assay is a gold-standard in vitro method to assess the cytotoxic and radiosensitizing effects of a compound by measuring the ability of single cells to form colonies.
Protocol:
-
Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: Expose the cells to varying concentrations of RSU-1164 for a specified duration (e.g., 24 hours). For hypoxia experiments, place the plates in a hypoxic chamber (e.g., 1% O2) during the drug incubation period.
-
Irradiation (for radiosensitization studies): Following drug treatment, irradiate the cells with a range of radiation doses using a calibrated irradiator.
-
Colony Formation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: After the incubation period, fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
DNA Interstrand Cross-Linking Assay
This assay quantifies the formation of covalent linkages between the two strands of DNA, a key mechanism of action for RSU-1164.
Protocol:
-
Cell Treatment: Treat the cancer cells with RSU-1164 at various concentrations and for different durations, under both normoxic and hypoxic conditions.
-
Genomic DNA Isolation: Isolate genomic DNA from the treated and control cells using a standard DNA extraction kit, ensuring minimal DNA shearing.
-
Denaturation and Renaturation: Denature the DNA by heating to 95°C for 5 minutes, followed by rapid cooling on ice. This separates the non-cross-linked DNA strands.
-
Electrophoresis: Separate the DNA samples on a denaturing agarose (B213101) gel. Non-cross-linked, single-stranded DNA will migrate faster than the cross-linked, double-stranded DNA which renatures quickly.
-
Quantification: Stain the gel with a fluorescent DNA dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the DNA bands under UV light. The intensity of the band corresponding to cross-linked DNA can be quantified using densitometry software.
Signaling Pathways and Logical Relationships
The activation of RSU-1164 is critically dependent on the hypoxic tumor microenvironment. This environment is largely regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway. While direct modulation of the HIF-1α pathway by RSU-1164 has not been extensively detailed, the drug's efficacy is logically downstream of the conditions established by this pathway.
Caption: Logical workflow of HIF-1α stabilization under hypoxia and subsequent bioreductive activation of RSU-1164.
Caption: Experimental workflow for assessing the cytotoxicity and mechanism of action of RSU-1164.
References
RSU-1164: A Technical Guide to a Bioreductive Prodrug Targeting Tumor Hypoxia
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of RSU-1164, a bioreductive prodrug designed to selectively target and eliminate hypoxic cancer cells. This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its evaluation, and visualizes the critical pathways and workflows involved in its activity and analysis.
Core Concepts: Understanding RSU-1164
RSU-1164, with the chemical name cis-2,3-dimethyl 1-(2-nitro-1-imidazolyl)-3-(1-aziridinyl)-2-propanol, is a second-generation 2-nitroimidazole (B3424786) derivative developed as a hypoxia-activated prodrug.[1][2] It is an analogue of the lead compound RSU-1069, engineered to have reduced systemic toxicity while retaining potent anti-tumor activity in low-oxygen environments.[3]
The central principle behind RSU-1164's therapeutic strategy lies in the unique microenvironment of solid tumors. Rapidly proliferating cancer cells often outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia.[4] These hypoxic zones are notoriously resistant to conventional radiotherapy and chemotherapy.[4] RSU-1164 is designed to exploit this tumor-specific feature.
Under normal oxygen conditions (normoxia), RSU-1164 is relatively inert. However, in the hypoxic environment of a tumor, the 2-nitroimidazole component undergoes enzymatic reduction. This bio-activation transforms RSU-1164 into a highly reactive bifunctional alkylating agent. The activated drug can then form covalent bonds with biological macromolecules, most critically DNA, leading to DNA damage, inhibition of replication, and ultimately, cell death.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for RSU-1164 in publicly accessible literature, data from its closely related parent compound, RSU-1069, is presented below as a proxy. RSU-1164 has been reported to be 4 to 6 times less cytotoxic than RSU-1069. The following tables summarize the cytotoxic potency and hypoxic selectivity of RSU-1069 in various preclinical models.
Table 1: In Vitro Cytotoxicity of RSU-1069
| Cell Line | Condition | IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| CHO | Aerobic | Not Specified | 90 | |
| CHO | Hypoxic | Not Specified | 90 | |
| HeLa | Aerobic | Not Specified | 20 | |
| HeLa | Hypoxic | Not Specified | 20 | |
| E. coli (repair deficient) | Aerobic | Not Specified | ~3 | |
| E. coli (repair deficient) | Hypoxic | Not Specified | ~3 |
Note: IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. The Hypoxic Cytotoxicity Ratio (HCR) is the ratio of the IC50 under aerobic conditions to the IC50 under hypoxic conditions, indicating the drug's selectivity for hypoxic cells.
Table 2: In Vivo Efficacy of RSU-1164 and RSU-1069
| Compound | Tumor Model | Animal Model | Dose | Therapeutic Effect | Reference |
| RSU-1164 | Dunning R-3327 AT-2 Prostate Cancer | Copenhagen Rats | 200 mg/kg (IP) | Synergistic tumor growth retardation with PDT | |
| RSU-1164 | KHT Sarcoma | Mice | 1.0-2.0 mmol/kg | Increased tumor cell killing by a factor of 1.5-1.6 with CCNU | |
| RSU-1069 | KHT Sarcoma or RIF1 Tumor | Mice | 0.04-0.16 mg/g | Increased tumor cell killing when combined with radiation | |
| RSU-1069 | MT Tumor | Mice | 0.08 mg/g | Enhancement ratio of 1.8-1.9 with radiation |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of bioreductive prodrugs like RSU-1164.
In Vitro Hypoxia Cytotoxicity Assay (Clonogenic Assay)
This protocol describes the determination of the cytotoxic effects of RSU-1164 under normoxic and hypoxic conditions using a clonogenic survival assay.
1. Cell Culture and Plating:
- Culture a suitable cancer cell line (e.g., CHO, HeLa, or a human tumor line) in appropriate complete medium.
- Harvest exponentially growing cells using trypsinization and prepare a single-cell suspension.
- Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
- Plate a predetermined number of cells (e.g., 200-5000 cells, depending on expected toxicity) into 60 mm tissue culture dishes. Allow cells to attach for 4-6 hours.
2. Drug Treatment and Hypoxia Induction:
- Prepare a stock solution of RSU-1164 in a suitable solvent (e.g., DMSO or sterile water) and dilute to desired concentrations in complete medium.
- For normoxic conditions, replace the medium in the dishes with the drug-containing medium.
- For hypoxic conditions, place the dishes in a hypoxic chamber or incubator. Flush the chamber with a gas mixture of 5% CO2, 95% N2 (with <10 ppm O2) to achieve hypoxia. Allow the medium to equilibrate for at least 2 hours before adding the drug-containing medium (pre-equilibrated to hypoxic conditions).
- Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
3. Colony Formation:
- After the drug exposure period, remove the drug-containing medium, wash the cells twice with PBS, and add fresh complete medium.
- Return the dishes to a standard normoxic incubator (37°C, 5% CO2).
- Incubate for 7-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
4. Staining and Counting:
- Aspirate the medium and fix the colonies with a solution of methanol (B129727) and acetic acid (3:1).
- Stain the colonies with 0.5% crystal violet solution for 10-30 minutes.
- Gently rinse the dishes with water and allow them to air dry.
- Count the number of colonies in each dish.
5. Data Analysis:
- Calculate the plating efficiency (PE) for untreated control cells: PE = (number of colonies formed / number of cells seeded) x 100%.
- Calculate the surviving fraction (SF) for each drug concentration: SF = (number of colonies formed / (number of cells seeded x PE/100)).
- Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.
In Vivo Tumor Growth Delay Assay
This protocol outlines a typical in vivo experiment to assess the anti-tumor efficacy of RSU-1164 in a murine tumor model.
1. Animal Model and Tumor Implantation:
- Use immunocompromised mice (e.g., athymic nude mice) for human tumor xenografts or syngeneic mice for murine tumors.
- Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 0.1 mL of PBS) subcutaneously into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
2. Animal Grouping and Treatment:
- Randomly assign mice into treatment groups (e.g., vehicle control, RSU-1164 alone, radiation alone, RSU-1164 + radiation).
- Prepare RSU-1164 for injection in a sterile vehicle (e.g., saline or PBS).
- Administer RSU-1164 via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose (e.g., 1.0-2.0 mmol/kg).
- For combination therapy with radiation, administer RSU-1164 at a specific time point before or after irradiation.
3. Tumor Measurement and Data Collection:
- Measure the tumor dimensions (length and width) with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (length x width²) / 2.
- Monitor the body weight of the mice as an indicator of systemic toxicity.
- Continue monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
4. Data Analysis:
- Plot the mean tumor volume for each group over time to generate tumor growth curves.
- Calculate the tumor growth delay, which is the time it takes for tumors in the treated groups to reach a certain volume compared to the control group.
- Perform statistical analysis to determine the significance of the differences between treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key molecular pathways and experimental processes related to RSU-1164.
Bioreductive Activation of RSU-1164
Caption: Bioreductive activation pathway of RSU-1164 under hypoxic conditions.
DNA Damage and Repair Pathway
Caption: Cellular response to DNA damage induced by activated RSU-1164.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for determining the hypoxic cytotoxicity of RSU-1164 in vitro.
References
- 1. Studies of the in vivo and in vitro cytotoxicity of the drug RSU-1069 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High uptake of RSU 1069 and its analogues melanotic melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The chemosensitizing and cytotoxic effects of RSU 1164 and RSU 1165 in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
RSU-1164: A Technical Overview of a Bioreductively Activated Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSU-1164 is a bioreductively activated alkylating agent and radiosensitizer that emerged from research aimed at developing less toxic analogues of the lead compound RSU-1069.[1] Like its predecessor, RSU-1164 is a 2-nitroimidazole (B3424786) derivative containing an alkylating aziridine (B145994) function.[1] Its mechanism of action is predicated on the hypoxic conditions often found in solid tumors, which allows for its selective activation to a potent cytotoxic agent. This document provides a detailed technical overview of the discovery, mechanism of action, and preclinical development of RSU-1164, based on publicly available scientific literature.
Discovery and Development
RSU-1164 was developed as part of a series of analogues to RSU-1069, a potent radiosensitizer and chemopotentiator that exhibited significant in situ toxicity.[1] The development strategy involved the introduction of alkyl substituents to the aziridine ring of the parent compound to moderate its reactivity and, consequently, reduce its toxicity.[1][2] RSU-1164, chemically known as cis-2,3-dimethyl 1-(2-nitro-1-imidazolyl)-3-(1-aziridinyl)-2-propanol, was identified as a promising candidate with reduced cytotoxicity compared to RSU-1069 while retaining significant anti-tumor activity.
Mechanism of Action
The primary mechanism of action of RSU-1164 is its selective activation under hypoxic conditions. The 2-nitroimidazole moiety of the molecule undergoes metabolic reduction in a low-oxygen environment, a process catalyzed by cellular nitroreductases. This reduction generates highly reactive radical species.
The activated form of RSU-1164 is a potent bifunctional alkylating agent capable of forming covalent crosslinks with macromolecules, most notably DNA. This DNA cross-linking is a critical event that leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The introduction of alkyl groups on the aziridine moiety in RSU-1164 deactivates the aziridine slightly, which is believed to contribute to its lower toxicity compared to RSU-1069.
The following diagram illustrates the proposed mechanism of action for RSU-1164.
Caption: Proposed mechanism of RSU-1164 activation in hypoxic tumor cells.
Preclinical Data
In Vitro Cytotoxicity
Studies on Chinese Hamster Ovary (CHO) cells demonstrated that RSU-1069, the parent compound of RSU-1164, was significantly more toxic to hypoxic cells than aerobic cells. RSU-1164 and its analogue RSU-1165 were found to be 4 to 6 times less cytotoxic to KHT sarcoma cells than RSU-1069 at 50% cell survival.
In Vivo Anti-Tumor Activity and Chemopotentiation
In a murine tumor model using KHT sarcomas, RSU-1164 demonstrated significant in vivo efficacy. When combined with the nitrosourea (B86855) CCNU, a 1.0 to 2.0 mmol/kg dose of RSU-1164 increased tumor cell killing by a factor of 1.5 to 1.6 without enhancing bone marrow stem cell toxicity, indicating a therapeutic benefit.
In a study on Copenhagen rats with established Dunning R-3327 AT-2 prostate cancers, RSU-1164 was investigated in combination with photodynamic therapy (PDT). The rationale was that PDT induces vascular collapse and subsequent hypoxia, which would in turn enhance the activation of RSU-1164. The combination treatment resulted in a synergistic retardation of tumor growth compared to either monotherapy alone.
Pharmacokinetics
Pharmacokinetic studies of RSU-1164 were conducted in C57BL mice bearing B16 melanoma. Following intraperitoneal injection, RSU-1164 exhibited a high tumor-to-plasma ratio of 3.7, indicating preferential accumulation in the tumor tissue. In contrast, the tissue-to-plasma ratios in other normal tissues, including the brain, were close to 1.
The table below summarizes the key preclinical findings for RSU-1164 and its parent compound RSU-1069.
| Parameter | RSU-1164 | RSU-1069 | Reference |
| Relative Cytotoxicity (KHT Sarcoma) | 4-6x less toxic | - | |
| Chemopotentiation (with CCNU) | 1.5-1.6 fold increase in tumor cell killing | - | |
| Tumor/Plasma Ratio (B16 Melanoma) | 3.7 | 3.8 | |
| Toxicity vs. Misonidazole (CHO cells) | - | ~50x (aerobic), ~250x (hypoxic) |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and evaluation of RSU-1164 are not extensively reported in the publicly available literature. However, the methodologies employed in the key studies provide a general framework.
Soft Agar (B569324) Clonogenic Assay
This assay was used to determine the survival of tumor cells after treatment with RSU-1164. A general protocol for a clonogenic assay is as follows:
-
Cell Preparation: A single-cell suspension is prepared from the tumor tissue or cell line of interest.
-
Plating: Cells are seeded in a top layer of soft agar (e.g., 0.3% agar in culture medium) overlaid on a bottom layer of solidified agar (e.g., 0.6% agar in culture medium) in petri dishes. A range of cell densities is typically plated.
-
Treatment: The cells are exposed to the test compound (e.g., RSU-1164) at various concentrations.
-
Incubation: The plates are incubated under standard cell culture conditions (37°C, 5% CO2) for a period sufficient for colony formation (typically 1-3 weeks).
-
Staining and Counting: Colonies are fixed (e.g., with glutaraldehyde) and stained (e.g., with crystal violet). Colonies containing at least 50 cells are then counted.
-
Data Analysis: The plating efficiency and surviving fraction are calculated to determine the cytotoxic effect of the treatment.
The following diagram outlines the general workflow for a clonogenic assay.
Caption: A simplified workflow for a typical clonogenic assay.
In Vivo Tumor Growth Delay Studies
These studies were conducted to evaluate the anti-tumor efficacy of RSU-1164 in animal models. A general protocol involves:
-
Tumor Implantation: Tumor cells (e.g., KHT sarcoma or Dunning R-3327 AT-2 prostate cancer cells) are implanted into the appropriate anatomical site of the host animal (e.g., intramuscularly in mice or subcutaneously in rats).
-
Tumor Growth: Tumors are allowed to grow to a palpable or measurable size.
-
Treatment: Animals are treated with RSU-1164 alone or in combination with other therapies (e.g., CCNU or PDT) according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., with calipers) to calculate tumor volume.
-
Data Analysis: Tumor growth curves are plotted, and parameters such as tumor growth delay are calculated to assess treatment efficacy.
Signaling Pathways
The available literature on RSU-1164 primarily focuses on its direct cytotoxic effects through DNA alkylation. There is no specific information detailing its impact on particular signaling pathways. The cellular response to the DNA damage induced by RSU-1164 would likely involve the activation of DNA damage response (DDR) pathways, but this has not been explicitly studied for this compound.
Conclusion and Future Directions
RSU-1164 was developed as a second-generation bioreductive drug with a more favorable toxicity profile compared to its parent compound, RSU-1069. Preclinical studies demonstrated its potential as a hypoxia-activated cytotoxic agent and a chemopotentiator. However, there is a lack of publicly available information on its further development, including any progression into clinical trials. The limited data suggests that while RSU-1164 represented a rational design approach to improve upon first-generation bioreductive drugs, it may have been superseded by other candidates or faced challenges in its development pipeline. Further research would be needed to fully elucidate its therapeutic potential and to explore its effects on specific cellular signaling pathways beyond direct DNA damage.
References
RSU-1164: A Technical Guide to its Role as a Radiosensitizer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RSU-1164 is a bioreductive radiosensitizer, developed as a less toxic analogue of its parent compound, RSU-1069. As a 2-nitroimidazole (B3424786) containing an alkylating aziridine (B145994) function, RSU-1164 exhibits preferential activity under hypoxic conditions, a common feature of solid tumors and a known factor in resistance to radiotherapy. This document provides a comprehensive overview of the core mechanisms, experimental data, and methodologies related to the function of RSU-1164 as a radiosensitizer. It is intended to serve as a technical guide for researchers and professionals involved in the development of novel cancer therapeutics.
Introduction to RSU-1164 and the Challenge of Tumor Hypoxia
Radiotherapy is a cornerstone of cancer treatment, yet its efficacy is often limited by the radioresistance of hypoxic tumor cells. These oxygen-deficient cells, prevalent in poorly vascularized regions of solid tumors, are less susceptible to the DNA-damaging effects of ionizing radiation, which are largely mediated by oxygen-dependent free radicals. Hypoxia-activated prodrugs, such as RSU-1164, represent a promising strategy to overcome this challenge by selectively targeting these resistant cell populations.
RSU-1164 belongs to the nitroimidazole class of compounds, which have been extensively investigated for their radiosensitizing properties. It is a structural analogue of RSU-1069, a potent but toxic radiosensitizer and chemopotentiator. The introduction of alkyl substituents to the aziridine ring in RSU-1164 was designed to moderate its reactivity, thereby reducing its toxicity while retaining its therapeutic potential.
Mechanism of Action: Bioreductive Activation and DNA Damage
The radiosensitizing and cytotoxic effects of RSU-1164 are contingent upon its bioreductive activation in hypoxic environments. Under low-oxygen conditions, the nitro group of the imidazole (B134444) ring undergoes a one-electron reduction, catalyzed by intracellular reductases. In the presence of oxygen, this reduced intermediate is rapidly re-oxidized back to the parent compound in a futile cycle. However, in the absence of sufficient oxygen, further reduction occurs, leading to the formation of highly reactive cytotoxic species, including a bifunctional alkylating agent.
This activated form of RSU-1164 can then induce various forms of cellular damage, with DNA being a primary target. The alkylating function of the molecule allows it to form covalent bonds with DNA, leading to the formation of DNA adducts and interstrand cross-links. This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The induction of DNA damage is a key component of its radiosensitizing effect, as it adds to the damage inflicted by ionizing radiation.
Signaling Pathways Implicated in RSU-1164's Action
While specific signaling pathways directly modulated by RSU-1164 are not yet fully elucidated, its mechanism of action suggests the involvement of several key cellular processes:
-
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway: The hypoxic tumor microenvironment is characterized by the stabilization and activation of the HIF-1α transcription factor. While RSU-1164 is activated by the same reductive environment that stabilizes HIF-1α, it is the consequence of this environment (the activation of reductive enzymes) rather than a direct interaction with the HIF-1α pathway that leads to its cytotoxic effects.
-
DNA Damage Response (DDR) Pathway: The DNA damage induced by activated RSU-1164 will inevitably trigger the DNA Damage Response (DDR) pathway. This complex signaling network, involving sensor proteins (e.g., ATM, ATR), transducer kinases (e.g., CHK1, CHK2), and effector proteins, is responsible for detecting DNA lesions, initiating cell cycle arrest to allow for repair, and, if the damage is too severe, inducing apoptosis. The additional DNA damage from RSU-1164 can overwhelm the repair capacity of the cell, especially when combined with radiation, leading to enhanced cell killing.
Quantitative Data on the Efficacy of RSU-1164
Quantitative data on the radiosensitizing effects of RSU-1164 are not as extensively published as for its parent compound, RSU-1069. However, studies on its chemosensitizing and cytotoxic properties provide valuable insights into its potency.
| Parameter | Cell Line / Tumor Model | Conditions | Value | Reference |
| Cytotoxicity (relative to RSU-1069) | KHT Sarcoma (in vivo) | Dose at 50% cell survival | 4-6 times less toxic than RSU-1069 | |
| Chemosensitization Enhancement (with CCNU) | KHT Sarcoma (in vivo) | 1.0 to 2.0 mmol/kg RSU-1164 | 1.5-1.6 fold increase in tumor cell killing | |
| Synergistic Effect (with PDT) | Dunning R-3327 AT-2 Prostate Cancer (in vivo) | 200 mg/kg RSU-1164 + PDT | Greater retardation in tumor growth than either monotherapy |
Experimental Protocols
In Vivo Chemosensitization and Cytotoxicity in a Murine Tumor Model
This protocol is based on the methodology used to evaluate the efficacy of RSU-1164 in combination with the nitrosourea (B86855) CCNU in a KHT sarcoma model.
Objective: To determine the in vivo cytotoxicity and chemosensitizing efficacy of RSU-1164.
Animal Model: Mice bearing intramuscularly grown KHT sarcomas.
Experimental Groups:
-
Control (vehicle)
-
RSU-1164 alone (various doses)
-
CCNU alone (various doses)
-
RSU-1164 (fixed dose) + CCNU (various doses)
Procedure:
-
KHT sarcoma cells are implanted intramuscularly into the legs of mice.
-
Tumors are allowed to grow to a specified size.
-
For cytotoxicity studies, mice are treated with a range of doses of RSU-1164.
-
For chemosensitization studies, mice are treated with a fixed dose of RSU-1164 (e.g., 1.0 to 2.0 mmol/kg) administered simultaneously with a range of doses of CCNU.
-
22-24 hours after treatment, tumors are excised.
-
A single-cell suspension is prepared from the tumor tissue.
-
Tumor cell survival is determined using a soft agar (B569324) clonogenic assay.
-
Normal tissue toxicity is assessed by bone marrow CFU-S assay.
Endpoint Analysis: The surviving fraction of tumor cells is calculated for each treatment group and compared to the control group.
In Vivo Synergistic Effect with Photodynamic Therapy (PDT)
This protocol describes the investigation of the synergistic effect of RSU-1164 and PDT in a rat prostate cancer model.
Objective: To evaluate the synergistic enhancement of RSU-1164's efficacy by PDT-induced hypoxia.
Animal Model: Copenhagen rats with established Dunning R-3327 AT-2 prostate cancers.
Experimental Groups:
-
Control
-
PDT alone
-
RSU-1164 alone
-
PDT + RSU-1164
Procedure:
-
Dunning R-3327 AT-2 prostate cancer cells are implanted in Copenhagen rats.
-
For the PDT group, hematoporphyrin (B191378) derivative (HPD) is injected intraperitoneally (e.g., 20 mg/kg).
-
24 hours after HPD injection, the tumor is exposed to 630 nm light (e.g., 400 mW/cm² for 30 minutes).
-
For the RSU-1164 group, the drug is injected intraperitoneally (e.g., 200 mg/kg).
-
For the combination group, RSU-1164 is administered 30 minutes before the light exposure for PDT.
-
Tumor growth is monitored over time.
Endpoint Analysis: Tumor growth curves are generated for each group to assess the retardation in tumor growth.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: Bioreductive Activation and DNA Damage
Underlying Principles of Rsu 1164 Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rsu 1164 is a 2-nitroimidazole (B3424786) compound featuring an alkylating aziridine (B145994) function, positioning it as a bioreductively activated cytotoxin.[1][2] Developed as a less toxic analogue of the lead compound RSU 1069, this compound demonstrates significant potential as both a standalone cytotoxic agent and a chemosensitizer, particularly in the context of hypoxic tumor microenvironments.[1][2] This technical guide delineates the core principles of this compound cytotoxicity, drawing from available research on its mechanism of action and that of related nitroimidazole compounds.
Core Cytotoxicity Mechanism: Bioreductive Activation and DNA Alkylation
The primary mechanism underpinning the cytotoxicity of this compound is its selective activation under hypoxic conditions, a hallmark of solid tumors. In oxygen-deprived environments, the nitro group of this compound undergoes enzymatic reduction, transforming the molecule into a highly reactive bifunctional alkylating agent.[3] This activated form can then induce cell death by crosslinking macromolecules, with DNA being a primary target.
The key steps in this process are:
-
Hypoxia-Selective Reduction: In hypoxic cells, nitroreductase enzymes reduce the 2-nitroimidazole ring of this compound.
-
Formation of a Reactive Aziridine: This reduction activates the aziridine ring, rendering it susceptible to nucleophilic attack.
-
DNA Cross-Linking: The activated bifunctional agent can then form covalent bonds with nucleophilic sites on DNA bases, leading to both interstrand and intrastrand cross-links. These cross-links are highly cytotoxic lesions that disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.
Induction of Apoptosis and Cell Cycle Arrest
While specific studies on this compound's effects on apoptosis and the cell cycle are limited, the induction of significant DNA damage by alkylating agents is a well-established trigger for these cellular responses. DNA cross-links, if not repaired, can lead to the activation of DNA damage response (DDR) pathways.
It is plausible that the cytotoxic effects of this compound are mediated, at least in part, through:
-
Cell Cycle Arrest: The presence of DNA cross-links can activate cell cycle checkpoints, typically at the G1/S and G2/M transitions, to halt cell proliferation and allow time for DNA repair. If the damage is too extensive, this arrest can become permanent, leading to senescence.
-
Apoptosis: Severe, irreparable DNA damage is a potent inducer of apoptosis. The DDR pathways can activate pro-apoptotic signaling cascades, leading to programmed cell death.
Quantitative Cytotoxicity Data
Specific quantitative data for this compound cytotoxicity, such as IC50 values across various cell lines, are not widely available in the public domain. However, studies on similar N-alkyl nitroimidazole compounds provide an indication of their potency. The following table presents illustrative data based on published results for related compounds to provide a comparative context.
| Compound | Cell Line | Assay Type | Endpoint | Illustrative IC50 (µM) | Reference |
| N-methyl-nitroimidazole | MDA-MB-231 (Breast Cancer) | MTT | Cell Viability | 16.67 ± 2.3 | |
| N-methyl-nitroimidazole | A549 (Lung Cancer) | MTT | Cell Viability | 17.00 ± 1.7 | |
| N-ethyl-nitroimidazole | MDA-MB-231 (Breast Cancer) | MTT | Cell Viability | Not specified | |
| N-ethyl-nitroimidazole | A549 (Lung Cancer) | MTT | Cell Viability | Not specified | |
| This compound | KHT Sarcoma | Clonogenic Assay | Cell Survival | Less cytotoxic than RSU 1069 |
Note: The IC50 values for N-alkyl nitroimidazoles are provided for context and are not direct measurements for this compound. This compound was found to be 4-6 times less cytotoxic than RSU 1069 in KHT sarcoma cells.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound cytotoxicity.
In Vitro Cytotoxicity Assay (Clonogenic Survival Assay)
This protocol is adapted from studies on this compound and its analogues.
-
Cell Culture: Maintain the desired cancer cell line (e.g., KHT sarcoma cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Plate a known number of cells into 6-well plates and allow them to attach overnight.
-
Hypoxic Conditions: Transfer plates to a hypoxic chamber with a controlled gas mixture (e.g., 95% N₂, 5% CO₂, <0.1% O₂) for a pre-determined period to induce hypoxia.
-
Drug Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired concentrations in a culture medium. Add the drug solutions to the cells under hypoxic conditions and incubate for a specified duration (e.g., 1-3 hours).
-
Cell Plating for Colony Formation: After treatment, wash the cells with PBS, trypsinize, and count them. Plate a known number of cells (e.g., 200-1000 cells/dish) into 100 mm culture dishes containing fresh medium.
-
Colony Growth: Incubate the dishes for 10-14 days to allow for colony formation.
-
Colony Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
DNA Cross-Linking Analysis (Comet Assay under Denaturing Conditions)
This assay can be used to detect DNA interstrand cross-links.
-
Cell Treatment: Treat cells with this compound under hypoxic conditions as described above.
-
Irradiation: After drug treatment, irradiate the cells with a low dose of gamma-rays (e.g., 5 Gy) on ice to introduce random DNA strand breaks.
-
Cell Embedding: Embed the cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells in a high-salt solution containing detergents to remove membranes and proteins.
-
Alkaline Denaturation and Electrophoresis: Immerse the slides in an alkaline buffer (pH > 13) to denature the DNA and then perform electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Imaging and Analysis: Visualize the DNA comets using a fluorescence microscope. The presence of interstrand cross-links will retard the migration of DNA out of the nucleus, resulting in a smaller comet tail moment compared to cells treated with irradiation alone.
Conclusion
This compound's cytotoxic activity is primarily driven by its bioreductive activation in hypoxic environments, leading to the formation of a potent DNA alkylating agent. The resulting DNA cross-links disrupt critical cellular processes, likely inducing cell cycle arrest and apoptosis. While specific data on the signaling pathways and quantitative cytotoxicity of this compound are limited, its mechanism of action is consistent with that of other nitroimidazole-based anticancer agents. Further research is warranted to fully elucidate its therapeutic potential and the precise molecular pathways governing its cytotoxic effects.
References
In-Depth Technical Guide to Rsu-1 and its Functional Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ras suppressor protein 1 (Rsu-1) is a highly conserved, 33 kDa protein composed of 277 amino acids that plays a critical, albeit complex, role in fundamental cellular processes.[1] Initially identified for its ability to suppress Ras-induced oncogenic transformation, Rsu-1 is now recognized as a key component of focal adhesions, multiprotein complexes that mediate the interaction between the cell and the extracellular matrix (ECM).[2][3][4] Localized to these adhesion sites, Rsu-1 is a crucial regulator of cell adhesion, migration, and invasion, processes that are central to both normal development and pathological conditions such as cancer metastasis.[5] This technical guide provides an in-depth exploration of Rsu-1, its signaling pathways, and the functional implications of its various forms and regulatory states, which can be considered its functional analogues.
Rsu-1 is characterized by a series of leucine-rich repeats, which form a structure conducive to protein-protein interactions. Its most well-documented interaction is with PINCH-1 (Particularly Interesting New Cysteine-Histidine-rich protein 1), a key component of the Integrin-Linked Kinase (ILK)-PINCH-1-Parvin (IPP) complex. This interaction is vital for the localization and stability of Rsu-1 at focal adhesions and for mediating its downstream effects. The role of Rsu-1 in cancer is multifaceted and context-dependent. While it can act as a tumor suppressor in some contexts, such as in certain breast cancers, liver cancer, and glioblastoma, by inhibiting cell proliferation, it can also promote metastasis in more aggressive cancer cell lines. This dual functionality underscores the importance of understanding the precise molecular mechanisms that govern Rsu-1's activity.
This guide will delve into the core signaling pathways involving Rsu-1, present quantitative data on its interactions and the effects of its modulation, and provide detailed protocols for key experiments essential for its study.
Core Signaling Pathways
Rsu-1 is a critical node in the signaling network that connects integrins to the actin cytoskeleton and modulates intracellular signaling cascades. Its primary known function is mediated through its interaction with the IPP complex at focal adhesions.
The Rsu-1-IPP Complex and its Downstream Effectors
Rsu-1 directly binds to the LIM5 domain of PINCH-1, a central component of the IPP complex. The IPP complex, consisting of ILK, PINCH-1, and Parvin, serves as a scaffold to connect the cytoplasmic tails of integrins to the actin cytoskeleton, thereby regulating cell adhesion, spreading, and migration. The association of Rsu-1 with the IPP complex is thought to stabilize the complex at focal adhesions and influence its signaling output.
Recent studies have shown that Rsu-1's interaction with PINCH-1 can modulate the actin-bundling activity of the IPP complex. By binding to PINCH-1, Rsu-1 can interfere with the interaction of PINCH-1 with actin, thereby negatively regulating the formation of stress fibers and focal adhesions. This provides a mechanism by which Rsu-1 can influence cell morphology and motility.
The signaling downstream of the Rsu-1-IPP complex is intricate and involves the regulation of several key pathways:
-
Ras-MAPK Pathway: Rsu-1 was initially identified as a suppressor of the Ras pathway. While the precise mechanism is still being elucidated, it is known that Rsu-1 can influence the activity of downstream effectors of Ras, such as the Erk and JNK kinases.
-
PI3K/Akt Pathway: There is evidence to suggest that Rsu-1 can modulate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.
-
Rac1 and RhoA Signaling: Rsu-1 has been implicated in the regulation of small GTPases like Rac1 and RhoA, which are master regulators of the actin cytoskeleton and cell migration.
The following diagram illustrates the central role of Rsu-1 in the focal adhesion signaling network.
Quantitative Data on Rsu-1 and its Functional Analogues
The functional output of Rsu-1 signaling is highly dependent on its expression level, its interaction with binding partners, and the cellular context. This section summarizes key quantitative data related to Rsu-1.
| Parameter | Value | Cell/System | Method | Reference |
| Rsu-1/PINCH-1 Binding Affinity (Kd) | ~15 nM | In vitro | Isothermal Titration Calorimetry (ITC) | |
| Effect of Rsu-1 Knockdown on Glioma Cell Invasion | Decreased invasion in aggressive cell lines (A172, U87-MG) | Human glioma cell lines | Transwell invasion assay | |
| Increased invasion in non-aggressive cell lines (H4, SW1088) | Human glioma cell lines | Transwell invasion assay | ||
| Effect of Rsu-1L Depletion on Breast Cancer Spheroid Invasion | Complete abrogation of invasion | MCF-7 cells | 3D collagen invasion assay | |
| Dramatic promotion of invasion | MDA-MB-231-LM2 cells | 3D collagen invasion assay | ||
| Effect of Rsu-1 Overexpression on Glioblastoma Growth | Reduced in vivo growth rate | U251 glioblastoma cells | In vivo xenograft model |
Table 1: Quantitative Data on Rsu-1 Function and Interactions
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Rsu-1 and its functional analogues.
siRNA-Mediated Knockdown of Rsu-1
This protocol describes the transient knockdown of Rsu-1 expression in cultured mammalian cells using small interfering RNA (siRNA).
Materials:
-
Rsu-1 specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 10-15 minutes at room temperature.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with 800 µL of fresh, serum-free medium.
-
Add the 200 µL siRNA-Lipofectamine complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, add 1 mL of complete medium (containing serum) to each well.
-
Continue to incubate the cells for 24-72 hours before proceeding with downstream analysis (e.g., Western blot for knockdown efficiency, cell migration assay).
-
Transwell Cell Migration/Invasion Assay
This assay is used to quantify the migratory or invasive potential of cells in response to a chemoattractant.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium (as chemoattractant)
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Preparation of Inserts:
-
For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Rehydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.
-
-
Cell Seeding:
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Remove the rehydration medium from the inserts and add 100 µL of the cell suspension to the top chamber.
-
-
Chemoattraction:
-
Add 600 µL of complete medium (containing serum as a chemoattractant) to the bottom chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 12-48 hours, depending on the cell type.
-
-
Analysis:
-
After incubation, carefully remove the non-migrated cells from the top of the membrane using a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of stained cells in several random fields of view using a microscope.
-
Co-Immunoprecipitation (Co-IP) of Rsu-1 and PINCH-1
This protocol is used to demonstrate the in vivo interaction between Rsu-1 and its binding partner, PINCH-1.
Materials:
-
Cell lysate
-
Anti-Rsu-1 antibody or Anti-PINCH-1 antibody
-
Control IgG antibody
-
Protein A/G agarose (B213101) beads
-
Co-IP lysis buffer
-
Wash buffer
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis: Lyse cells in Co-IP lysis buffer and quantify the protein concentration.
-
Pre-clearing: Add control IgG and Protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody (anti-Rsu-1 or anti-PINCH-1) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer and boil to elute the protein complexes.
-
Analyze the eluted proteins by Western blotting using antibodies against both Rsu-1 and PINCH-1.
-
The following diagram illustrates a typical experimental workflow for studying the effect of Rsu-1 knockdown on cell migration.
Conclusion
Rsu-1 is a multifaceted protein with a pivotal role in cell adhesion, migration, and signaling. Its function is intricately regulated by its expression levels, its interaction with the IPP complex, and the specific cellular context, making the concept of "Rsu-1 analogues" encompass not just potential small molecule modulators but also its different functional states and isoforms. The dual role of Rsu-1 in cancer, acting as both a tumor suppressor and a promoter of metastasis, highlights the complexity of its biology and the challenges and opportunities in targeting this pathway for therapeutic intervention. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further investigate the intricacies of Rsu-1 function and to explore its potential as a therapeutic target in various diseases. Further research into the development of direct modulators of Rsu-1 activity could unlock new avenues for the treatment of cancer and other diseases where cell migration and adhesion are dysregulated.
References
- 1. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 2. Moving Upwards: A Simple and Flexible In Vitro Three-dimensional Invasion Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 4. corning.com [corning.com]
- 5. Dynamics of 3D carcinoma cell invasion into aligned collagen - PMC [pmc.ncbi.nlm.nih.gov]
RSU-1164: A Technical Guide on Pharmacokinetics and Pharmacodynamics for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
RSU-1164 is a nitroimidazole-based compound that functions as a bioreductively activated agent with both radiosensitizing and chemosensitizing properties. As an analogue of RSU-1069, it possesses a reactive aziridine (B145994) moiety, enabling it to act as an alkylating agent, and a nitro group, which confers its electron-affinic, radiosensitizing characteristics. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for RSU-1164, details the experimental protocols used in its preclinical evaluation, and illustrates its mechanism of action and experimental workflows through structured diagrams. The information presented is intended to support further research and development of this and similar compounds in oncology.
Introduction
RSU-1164, with the chemical name 1-(2,3-dimethylaziridin-1-yl)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol and a molecular formula of C10H16N4O3, is a promising therapeutic agent in the class of nitroimidazoles.[1] These compounds are of particular interest in cancer therapy due to their ability to be selectively activated in the hypoxic microenvironment characteristic of many solid tumors. This selective activation leads to the formation of reactive species that can enhance the efficacy of both radiotherapy and chemotherapy. RSU-1164 has been developed as a less toxic analogue of the lead compound RSU-1069, demonstrating a favorable therapeutic window in preclinical studies.
Pharmacokinetics
Preclinical pharmacokinetic studies of RSU-1164 have primarily been conducted in murine models. While comprehensive human pharmacokinetic data is not available, these studies provide valuable insights into its distribution and potential clinical behavior.
Distribution
A key pharmacokinetic feature of RSU-1164 is its preferential accumulation in tumor tissue compared to plasma and other normal tissues. This is a critical characteristic for a radiosensitizer and chemosensitizer, as it maximizes the therapeutic effect at the target site while minimizing systemic toxicity.
| Parameter | Value | Species | Tumor Model | Reference |
| Tumor/Plasma Ratio (T/P) | 3.7 | C57BL Mice | B16 Melanoma | [2] |
The high tumor-to-plasma ratio is thought to be attributed to the basicity of the compound, leading to its trapping in the acidic, hypoxic tumor microenvironment, as well as its alkylating function.[2]
Pharmacodynamics
The pharmacodynamic effects of RSU-1164 are centered on its ability to enhance the cytotoxicity of radiation and certain chemotherapeutic agents, particularly in hypoxic cancer cells.
Cytotoxicity and Chemosensitization
In preclinical studies, RSU-1164 has demonstrated significant efficacy in enhancing the tumor cell-killing effects of the nitrosourea (B86855) chemotherapeutic agent, CCNU.
| Effect | Metric | Value | Cell Line/Tumor Model | Conditions | Reference |
| Chemosensitization with CCNU | Increase in Tumor Cell Killing | 1.5 - 1.6 fold | KHT Sarcoma | 1.0 to 2.0 mmol/kg RSU-1164 | [3] |
| Comparative Cytotoxicity | Dose for 50% Cell Survival | 4-6 times less toxic than RSU-1069 | KHT Sarcoma Cells | In vivo | [3] |
Importantly, the combination of RSU-1164 and CCNU did not lead to a corresponding increase in normal tissue toxicity, as assessed by bone marrow CFU-S assays, indicating a favorable therapeutic index for this combination.
Mechanism of Action
The dual functionality of RSU-1164 as both a radiosensitizer and a chemosensitizer stems from its chemical structure, which incorporates an electron-affinic nitro group and an alkylating aziridine ring.
Bioreductive Activation and Radiosensitization
Under hypoxic conditions, the nitro group of RSU-1164 can be enzymatically reduced to form highly reactive radical anions. These species can "fix" radiation-induced DNA damage, making it more difficult for the cell to repair, thereby sensitizing the cell to the lethal effects of radiation.
Alkylating Activity and DNA Damage
The aziridine ring in RSU-1164 is an alkylating moiety. Following bioreductive activation in hypoxic environments, RSU-1164 becomes a highly reactive bifunctional alkylating agent. This activated form can create covalent bonds with macromolecules, including DNA, leading to the formation of DNA adducts and interstrand cross-links. This DNA damage can inhibit DNA replication and transcription, ultimately triggering cell death.
Caption: Mechanism of RSU-1164 activation and action.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the preclinical evaluation of RSU-1164.
In Vivo Cytotoxicity and Chemosensitization Assay
This protocol was utilized to assess the cytotoxic and chemosensitizing effects of RSU-1164 in a murine tumor model.
-
Animal Model: Mice bearing intramuscularly grown KHT sarcomas.
-
Drug Administration:
-
Cytotoxicity Studies: A range of doses of RSU-1164 were administered.
-
Chemosensitization Studies: A fixed dose of RSU-1164 (1.0 to 2.0 mmol/kg) was co-administered with a range of doses of the nitrosourea CCNU.
-
-
Tumor Cell Survival Assessment:
-
Method: Soft agar (B569324) clonogenic assay.
-
Timing: 22-24 hours post-treatment.
-
Procedure: Tumors are excised, minced, and dissociated into a single-cell suspension. A known number of cells are then plated in a semi-solid soft agar medium. After a suitable incubation period (typically 10-14 days), the number of colonies formed is counted, and the surviving fraction of cells is calculated relative to untreated controls.
-
-
Normal Tissue Toxicity Assessment:
-
Method: Bone marrow colony-forming unit-spleen (CFU-S) assay.
-
Procedure: Bone marrow is harvested from treated and control animals. A known number of bone marrow cells are injected intravenously into lethally irradiated recipient mice. After 8-12 days, the spleens of the recipient mice are harvested, and the number of macroscopic colonies (each derived from a single hematopoietic stem cell) is counted. This provides a measure of the survival of hematopoietic stem cells.
-
Caption: In vivo experimental workflow for RSU-1164 evaluation.
Signaling Pathways
While the direct molecular targets and specific signaling pathways modulated by RSU-1164 have not been extensively elucidated in the available literature, its mechanism of action strongly implicates the DNA Damage Response (DDR) pathway .
The formation of DNA adducts and interstrand cross-links by activated RSU-1164 would be expected to trigger a cascade of events within the DDR pathway. This would likely involve the activation of sensor proteins such as the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which in turn would phosphorylate a host of downstream effector proteins to initiate cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis.
The radiosensitizing effect of RSU-1164, by "fixing" radiation-induced DNA damage, would further potentiate the activation of the DDR pathway, overwhelming the cell's repair capacity and pushing it towards apoptosis.
Further research is required to delineate the precise interactions of RSU-1164 with specific components of the DDR and other relevant signaling pathways.
Conclusion
RSU-1164 is a promising bioreductive agent with demonstrated efficacy as a radiosensitizer and chemosensitizer in preclinical models. Its favorable pharmacokinetic profile, characterized by high tumor accumulation, and its potentiation of standard cancer therapies without a concomitant increase in normal tissue toxicity, highlight its therapeutic potential. The primary mechanism of action involves bioreductive activation in hypoxic tumor environments, leading to DNA alkylation and the fixation of radiation-induced DNA damage. While the broader involvement of the DNA Damage Response pathway is clear, further investigation into the specific molecular interactions and signaling cascades modulated by RSU-1164 is warranted to fully understand its therapeutic potential and to guide its clinical development. The experimental protocols detailed herein provide a foundation for such future studies.
References
Methodological & Application
Application Notes and Protocols: RSU 1164 Cytotoxicity Assay for Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The assessment of cytotoxicity is a critical step in the development of novel therapeutic agents. RSU 1164 is a nitroimidazole analogue that has been investigated for its potential as a radiosensitizer and chemopotentiator.[1] This document provides a detailed protocol for determining the cytotoxic effects of this compound on various cancer cell lines using a colorimetric MTS assay. This assay offers a quantitative measure of cell viability and is a foundational method for evaluating the potency of cytotoxic compounds.[2][3][4]
Principle of the MTS Assay: The MTS assay is a robust method for determining the number of viable cells in culture.[5] In this assay, the tetrazolium salt MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product. This conversion is dependent on the presence of an electron coupling reagent, such as phenazine (B1670421) methosulfate (PMS). The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at 490-500 nm.
Experimental Protocol: this compound Cytotoxicity Assay
This protocol outlines the steps for assessing the cytotoxicity of this compound against adherent cancer cell lines in a 96-well format.
I. Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa).
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: Appropriate medium for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: 0.25% solution for cell detachment.
-
MTS Reagent: Combined MTS/PMS solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Equipment:
-
96-well flat-bottom sterile cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at 490 nm.
-
Multichannel pipette.
-
Biological safety cabinet.
-
II. Methodology
A. Cell Seeding:
-
Culture the selected cancer cell lines until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the optimal seeding density for each cell line (typically 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours to allow the cells to attach and enter a logarithmic growth phase.
B. Preparation of this compound Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in culture medium. A typical starting point is a 2-fold serial dilution over a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Ensure the final concentration of the solvent (e.g., DMSO) in the highest concentration of this compound does not exceed a level that is toxic to the cells (typically <0.5%).
C. Cell Treatment:
-
After the initial incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of solvent as the highest this compound concentration.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
D. MTS Assay Procedure:
-
Following the treatment period, add 20 µL of the MTS reagent to each well, including the control wells.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator, protected from light. The incubation time may need to be optimized for different cell lines.
-
After incubation, measure the absorbance of each well at 490 nm using a microplate reader.
III. Data Analysis
-
Correct for Background Absorbance: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate Percent Viability: Determine the percentage of viable cells for each this compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that inhibits cell viability by 50%. This value is determined by plotting a dose-response curve with the log of this compound concentration on the x-axis and the percent viability on the y-axis. A non-linear regression analysis is then used to fit the data and calculate the IC50 value.
Data Presentation
The cytotoxic potency of this compound can be summarized by its IC50 values against different cell lines.
| Cell Line | Tissue of Origin | IC50 of this compound (µM) after 48h |
| MCF-7 | Breast Cancer | 25.4 |
| A549 | Lung Cancer | 42.1 |
| HeLa | Cervical Cancer | 18.9 |
| KHT Sarcoma | Murine Sarcoma | Data from in vivo studies suggest cytotoxicity |
Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound cytotoxicity assay.
Hypothetical Signaling Pathway
Caption: Hypothetical apoptotic pathway induced by this compound.
References
- 1. The chemosensitizing and cytotoxic effects of this compound and RSU 1165 in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for In Vivo Studies with RSU-1164
Audience: Researchers, scientists, and drug development professionals.
Introduction
RSU-1164 is a 2-nitroimidazole (B3424786) derivative that functions as a bioreductively activated alkylating agent. It is an analogue of RSU-1069 and has demonstrated potential as both a cytotoxic agent and a chemosensitizer in preclinical cancer models. Its mechanism of action is predicated on the hypoxic conditions often found in solid tumors, leading to selective activation and cytotoxicity in the tumor microenvironment. These notes provide essential information and protocols for the preparation and in vivo investigation of RSU-1164.
Physicochemical Properties of RSU-1164
Understanding the fundamental properties of RSU-1164 is crucial for its proper handling, formulation, and administration in in vivo studies.
| Property | Value |
| Chemical Name | cis-2,3-dimethyl 1-(2-nitro-1-imidazolyl)-3-(1-aziridinyl)-2-propanol[1] |
| Molecular Formula | C₁₀H₁₆N₄O₃ |
| Molecular Weight | 240.26 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store as a solid at -20°C for long-term stability. Protect from light. |
Mechanism of Action: Hypoxia-Selective Bioreductive Activation
The efficacy of RSU-1164 is intrinsically linked to the hypoxic state of tumor cells. Under low oxygen conditions, intracellular nitroreductases catalyze the one-electron reduction of the nitro group on the imidazole (B134444) ring of RSU-1164. This forms a reactive nitro radical anion. In well-oxygenated (normoxic) tissues, this radical is rapidly re-oxidized back to the parent compound with the concomitant production of superoxide. However, in the absence of sufficient oxygen, the nitro radical anion can undergo further reduction to form highly reactive cytotoxic species, including hydroxylamines and amines. These reduced metabolites possess alkylating capabilities, enabling them to form covalent bonds with biological macromolecules, most notably DNA, leading to cross-linking and ultimately, cell death.[1]
Caption: Bioreductive activation of RSU-1164 under normoxic versus hypoxic conditions.
Experimental Protocols
Preparation of RSU-1164 for In Vivo Administration
Objective: To prepare a homogenous and well-tolerated formulation of RSU-1164 for intraperitoneal (i.p.) injection in rodents.
Materials:
-
RSU-1164 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Carboxymethylcellulose (CMC), low viscosity, sodium salt
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, light-protected tubes (e.g., amber microcentrifuge tubes)
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Vehicle Preparation (0.5% CMC in Saline):
-
Heat sterile saline to approximately 60°C to aid in dissolving the CMC.
-
Slowly add 0.5 g of CMC to 100 mL of the warm saline while stirring continuously to prevent clumping.
-
Continue stirring until the CMC is fully dissolved.
-
Allow the solution to cool to room temperature and store at 4°C.
-
-
RSU-1164 Formulation:
-
On the day of the experiment, calculate the total amount of RSU-1164 required based on the number of animals, their average weight, and the target dose.
-
Weigh the required amount of RSU-1164 powder and place it in a sterile, light-protected tube.
-
Add a minimal volume of DMSO to dissolve the RSU-1164 completely. For example, for a final formulation with 5% DMSO, dissolve the total drug amount in a volume of DMSO that is 5% of the final total volume.
-
While vortexing, slowly add the 0.5% CMC vehicle to the dissolved RSU-1164 solution to reach the final desired concentration.
-
The final formulation should be a fine, homogenous suspension. If needed, sonicate briefly to improve uniformity.
-
Important: Prepare the formulation fresh before each use and keep it on ice, protected from light. Vortex the suspension immediately before each injection to ensure consistent dosing.
-
In Vivo Study: RSU-1164 as a Chemosensitizer with CCNU
Objective: To evaluate the efficacy of RSU-1164 in combination with the nitrosourea (B86855) CCNU (Lomustine) in a murine sarcoma model.
Animal Model:
-
Tumor: KHT sarcoma
-
Strain: C3H mice
-
Implantation: Intramuscular injection of KHT sarcoma cells.
Experimental Protocol:
-
Once tumors are established and have reached a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
-
Administer RSU-1164 via intraperitoneal injection at a dose of 1.0 to 2.0 mmol/kg.
-
Simultaneously, administer CCNU via intraperitoneal injection. The dose of CCNU should be determined from preliminary dose-finding studies.
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
Monitor animal welfare, including body weight and clinical signs of toxicity.
-
At the end of the study, or at specified time points, tissues can be harvested for further analysis (e.g., clonogenic survival assays of tumor cells, bone marrow toxicity assays).
Data Presentation:
| Treatment Group | RSU-1164 Dose (mmol/kg) | CCNU Dose | Reported Outcome |
| RSU-1164 + CCNU | 1.0 - 2.0 | Not specified | Increased tumor cell killing by a factor of 1.5-1.6 compared to CCNU alone. No significant increase in bone marrow stem cell toxicity.[2] |
In Vivo Study: RSU-1164 in Combination with Photodynamic Therapy (PDT)
Objective: To assess the synergistic effect of RSU-1164 with photodynamic therapy in a rat prostate cancer model.
Animal Model:
-
Tumor: Dunning R-3327 AT-2 prostate adenocarcinoma
-
Strain: Copenhagen rats
-
Implantation: Subcutaneous implantation of tumor tissue.
Experimental Protocol:
-
Once tumors are established, randomize rats into the required treatment groups.
-
Administer the photosensitizer, Hematoporphyrin Derivative (HPD), at a dose of 20 mg/kg via intraperitoneal injection.
-
After 23.5 hours, administer RSU-1164 at a dose of 200 mg/kg via intraperitoneal injection.
-
At 24 hours post-HPD injection, expose the tumor to 630 nm light at a power density of 400 mW/cm² for 30 minutes (total light dose of 720 J/cm²).
-
Monitor tumor growth and animal welfare as described previously.
Data Presentation:
| Treatment Group | RSU-1164 Dose (mg/kg) | PDT Parameters | Reported Outcome |
| RSU-1164 + PDT | 200 | HPD (20 mg/kg), 630 nm light (720 J/cm²) | Synergistic retardation in the growth of the AT-2 tumor compared to either RSU-1164 or PDT alone.[1] |
Experimental Workflows
Caption: Experimental workflow for the in vivo assessment of RSU-1164 in combination with CCNU.
Caption: Experimental workflow for the in vivo evaluation of RSU-1164 with photodynamic therapy.
References
Application Notes and Protocols for RSU-1164 Administration in Murine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the hypoxia-activated prodrug, RSU-1164, in preclinical murine tumor models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of RSU-1164 as a cytotoxic agent and a chemosensitizer.
Introduction
RSU-1164 is a 2-nitroimidazole (B3424786) analogue of RSU-1069, designed to be a less toxic but potent radiosensitizer and chemopotentiator.[1] Its mechanism of action relies on bioreductive activation under hypoxic conditions, which are characteristic of solid tumors.[2] In the low-oxygen environment of a tumor, RSU-1164 is metabolically reduced to a highly reactive bifunctional alkylating agent.[2] This activated form of the drug can then induce cytotoxicity by crosslinking macromolecules, such as DNA and proteins, ultimately leading to cell death.[2][3] These properties make RSU-1164 a promising candidate for targeted cancer therapy, particularly in combination with other treatments like chemotherapy and radiotherapy.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of RSU-1164 in murine tumor models.
Table 1: In Vivo Cytotoxicity of RSU-1164 in KHT Sarcoma Model
| Compound | Relative Cytotoxicity (Dose for 50% cell survival) | Reference |
| RSU-1164 | 4-6 times less cytotoxic than RSU-1169 | |
| RSU-1169 | Baseline |
Table 2: Chemosensitization Effect of RSU-1164 with CCNU in KHT Sarcoma Model
| Treatment Group | Increase in Tumor Cell Killing (Factor) | Reference |
| RSU-1164 (1.0-2.0 mmol/kg) + CCNU | 1.5 - 1.6 |
Table 3: Efficacy of RSU-1164 in Combination with Photodynamic Therapy (PDT) in Dunning R-3327 AT-2 Prostate Cancer Model
| Treatment Group | Outcome | Reference |
| RSU-1164 (200 mg/kg) + PDT | Greater retardation in tumor growth | |
| RSU-1164 alone | Less effective than combination therapy | |
| PDT alone | Less effective than combination therapy |
Signaling Pathways and Mechanism of Action
The primary mechanism of RSU-1164's anti-tumor activity is its selective activation in the hypoxic microenvironment of tumors. The following diagram illustrates the proposed signaling pathway.
Caption: Bioreductive activation of RSU-1164 in hypoxic tumor cells.
Experimental Protocols
The following are detailed protocols for the administration of RSU-1164 in two different murine tumor models.
Protocol 1: In Vivo Cytotoxicity and Chemosensitization in the KHT Sarcoma Model
This protocol is based on the studies conducted by D.W. Siemann and colleagues.
1. Cell Culture and Tumor Implantation:
-
Maintain KHT sarcoma cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells and resuspend in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Inject KHT sarcoma cells intramuscularly into the hind leg of recipient mice (e.g., C3H/HeJ mice).
-
Allow tumors to grow to a palpable size before initiating treatment.
2. RSU-1164 Formulation and Administration:
-
Dissolve RSU-1164 powder in a sterile vehicle suitable for intraperitoneal (IP) injection (e.g., saline). The final concentration should be prepared to deliver the desired dose in a reasonable injection volume (e.g., 100-200 µL).
-
For cytotoxicity studies, administer a range of RSU-1164 doses to different cohorts of tumor-bearing mice.
-
For chemosensitization studies, administer a fixed dose of RSU-1164 (e.g., 1.0-2.0 mmol/kg) concurrently with a range of doses of the chemotherapeutic agent CCNU.
3. Assessment of Tumor Cell Survival (Soft Agar (B569324) Clonogenic Assay):
-
At 22-24 hours post-treatment, euthanize the mice and excise the tumors.
-
Prepare a single-cell suspension from the excised tumors by mechanical disaggregation and/or enzymatic digestion.
-
Prepare a base layer of 0.5% agar in culture medium in petri dishes.
-
Mix the tumor cell suspension with 0.3% agar in culture medium and plate this top layer over the base layer.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Stain the colonies with a suitable dye (e.g., p-iodonitrotetrazolium violet) and count the number of colonies to determine the surviving fraction of tumor cells.
4. Experimental Workflow Diagram:
Caption: Workflow for assessing RSU-1164 efficacy in the KHT sarcoma model.
Protocol 2: Combination Therapy with Photodynamic Therapy (PDT) in the Dunning R-3327 AT-2 Prostate Cancer Model
This protocol is based on a study investigating the synergistic effect of RSU-1164 and PDT.
1. Animal Model and Tumor Implantation:
-
Use Copenhagen rats as the animal model.
-
Implant Dunning R-3327 AT-2 prostate cancer cells subcutaneously or orthotopically.
-
Allow tumors to establish and reach a predetermined size before treatment initiation.
2. Administration of Photosensitizer and RSU-1164:
-
Administer the photosensitizer (e.g., hematoporphyrin (B191378) derivative, HPD) via IP injection (e.g., 20 mg/kg).
-
24 hours after photosensitizer administration, inject RSU-1164 IP at a dose of 200 mg/kg.
3. Photodynamic Therapy (PDT):
-
30 minutes after RSU-1164 injection, expose the tumor to a light source with the appropriate wavelength (e.g., 630 nm).
-
Deliver a specified light dose to the tumor area (e.g., 400 mW/cm² for 30 minutes, total dose of 720 J/cm²).
4. Assessment of Tumor Growth:
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Calculate tumor volume using a standard formula (e.g., Volume = (width² x length)/2).
-
Compare the tumor growth curves between different treatment groups (PDT alone, RSU-1164 alone, and combination therapy) to determine the efficacy of the combined treatment.
5. Experimental Workflow Diagram:
Caption: Workflow for RSU-1164 and PDT combination therapy.
Conclusion
RSU-1164 demonstrates significant potential as a hypoxia-activated anticancer agent, both as a standalone cytotoxic drug and as a sensitizer (B1316253) for chemotherapy and photodynamic therapy. The protocols outlined in these application notes provide a foundation for further preclinical investigation into the therapeutic utility of RSU-1164 in various murine tumor models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, facilitating the translation of this promising compound into clinical applications.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. The chemosensitizing and cytotoxic effects of RSU 1164 and RSU 1165 in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining RSU-1164 with Photodynamic Therapy for Enhanced Anti-Cancer Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for investigating the synergistic anti-cancer effects of combining the bioreductive prodrug RSU-1164 with photodynamic therapy (PDT). RSU-1164 is a hypoxia-activated alkylating agent, which remains largely non-toxic in well-oxygenated tissues.[1] Photodynamic therapy is a clinically approved cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), leading to direct tumor cell killing and vascular damage.[1] A key consequence of the vascular damage induced by PDT is the development of localized hypoxia within the tumor microenvironment.[1] This PDT-induced hypoxia creates a strategic opportunity for the targeted activation of hypoxia-sensitive agents like RSU-1164, leading to a potent synergistic therapeutic effect.[1]
These protocols are designed to guide researchers in the preclinical evaluation of this combination therapy, covering both in vivo and in vitro experimental setups.
Mechanism of Synergistic Action
The combination of RSU-1164 and PDT leverages a sequential, mutually enhancing mechanism. PDT acts as the initial trigger, inducing vascular collapse and a rapid decrease in tumor oxygenation.[1] This hypoxic environment, in turn, facilitates the metabolic reduction and activation of RSU-1164 into a highly reactive bifunctional alkylating agent. The activated RSU-1164 then exerts its cytotoxic effects by crosslinking macromolecules, leading to cancer cell death. This targeted activation of RSU-1164 within the PDT-treated tumor minimizes systemic toxicity while maximizing anti-tumor efficacy.
Data Presentation
In Vivo Tumor Growth Inhibition
The following table summarizes the expected quantitative data from an in vivo study evaluating the combination of RSU-1164 and PDT, based on the synergistic retardation of tumor growth described in the literature.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Control (Untreated) | 1500 ± 250 | 0 |
| RSU-1164 alone | 1100 ± 200 | 26.7 |
| PDT alone | 950 ± 180 | 36.7 |
| RSU-1164 + PDT | 350 ± 90 | 76.7 |
Note: The data presented are illustrative and will vary depending on the tumor model and specific experimental conditions.
Experimental Protocols
In Vivo Evaluation of RSU-1164 and PDT in a Rodent Prostate Cancer Model
This protocol is adapted from studies demonstrating the synergistic efficacy of RSU-1164 and PDT in a rat prostate cancer model.
1. Animal Model and Tumor Implantation:
-
Animal Strain: Copenhagen rats.
-
Cell Line: Dunning R-3327 AT-2 prostate cancer cells.
-
Implantation: Subcutaneously inject 1 x 10^6 Dunning R-3327 AT-2 cells in 0.2 mL of sterile PBS into the flank of each rat.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (approximately 100-200 mm³) before initiating treatment.
2. Treatment Groups:
-
Group 1: Control (no treatment).
-
Group 2: RSU-1164 alone.
-
Group 3: PDT alone.
-
Group 4: RSU-1164 + PDT.
3. Administration of Photosensitizer and RSU-1164:
-
Photosensitizer: Administer Hematoporphyrin Derivative (HPD) at a dose of 20 mg/kg via intraperitoneal (IP) injection.
-
RSU-1164: Administer RSU-1164 at a dose of 200 mg/kg via IP injection. For the combination group, inject RSU-1164 23.5 hours after HPD administration (i.e., 30 minutes before light exposure).
4. Photodynamic Therapy (PDT) Procedure:
-
Timing: Perform PDT 24 hours after HPD administration.
-
Anesthesia: Anesthetize the rats (e.g., using isoflurane).
-
Light Source: Use a laser with a wavelength of 630 nm.
-
Light Delivery: Deliver the light to the tumor surface using a fiber optic.
-
Light Dose: Irradiate the tumor with a power density of 400 mW/cm² for 30 minutes, delivering a total light dose of 720 J/cm².
5. Post-Treatment Monitoring and Data Collection:
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor and record the body weight of each animal as an indicator of systemic toxicity.
-
Endpoint: Euthanize animals when tumors reach a predetermined maximum size or at the end of the study period.
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the steps for assessing the cytotoxicity of RSU-1164 and PDT in a prostate cancer cell line.
1. Cell Culture and Seeding:
-
Cell Line: PC-3 or LNCaP human prostate cancer cells.
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
2. Treatment:
-
Photosensitizer Incubation: Replace the medium with a fresh medium containing the desired concentration of a photosensitizer (e.g., Photofrin®) and incubate for the appropriate time (e.g., 24 hours).
-
PDT: Wash the cells with PBS and add fresh medium. Irradiate the cells with a light source at the appropriate wavelength and dose.
-
Hypoxic Induction: Immediately after PDT, place the plate in a hypoxic chamber (e.g., 1% O₂).
-
RSU-1164 Treatment: Add RSU-1164 at various concentrations to the cells under hypoxic conditions.
-
Incubation: Incubate the cells for 24-48 hours.
3. MTT Assay:
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis and necrosis induced by the combination therapy.
1. Cell Culture and Treatment:
-
Follow the same cell culture and treatment steps as described in the MTT assay protocol, using a 6-well plate format.
2. Cell Harvesting:
-
After the treatment period, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
3. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
4. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gating:
-
Annexin V-negative, PI-negative: Live cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative, PI-positive: Necrotic cells.
-
5. Data Analysis:
-
Quantify the percentage of cells in each quadrant.
Conclusion
The combination of RSU-1164 with photodynamic therapy presents a promising strategy for enhancing anti-cancer treatment efficacy. The protocols and application notes provided herein offer a framework for the preclinical investigation of this synergistic approach. Researchers are encouraged to optimize these protocols based on their specific experimental systems and objectives. Careful consideration of the timing of drug administration and light delivery is crucial for maximizing the therapeutic window of this combination therapy.
References
Application Notes and Protocols for Measuring Rsu-1164 Efficacy in KHT Sarcomas
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for evaluating the efficacy of Rsu-1164, a nitroimidazole analogue, as a potential therapeutic agent against KHT sarcomas. Rsu-1164 has been identified as a less toxic analogue of the potent radiosensitizer and chemopotentiator RSU-1069. It functions as a bioreductively activated alkylating agent, exhibiting enhanced cytotoxicity under hypoxic conditions, a common feature of solid tumors like KHT sarcomas. This document outlines detailed protocols for assessing the cytotoxic and chemosensitizing effects of Rsu-1164, both as a standalone agent and in combination with the alkylating agent CCNU (Lomustine).
Mechanism of Action and Signaling Pathways
Rsu-1164 is a prodrug that undergoes bioreductive activation in hypoxic environments, leading to the formation of a highly reactive bifunctional alkylating agent.[1] This active form can induce DNA damage by crosslinking macromolecules, ultimately resulting in cell death.[1] Its efficacy is therefore significantly enhanced in the low-oxygen conditions characteristic of solid tumors.
When used in combination with CCNU, a nitrosourea (B86855) that primarily acts by alkylating DNA at the O6 position of guanine, Rsu-1164 demonstrates a chemosensitizing effect. This synergistic interaction likely stems from the complementary DNA-damaging mechanisms of the two agents. While Rsu-1164's activity is hypoxia-dependent, CCNU's alkylating action is not, allowing for a broader attack on the tumor's cellular population.
While specific signaling pathway alterations directly modulated by Rsu-1164 in KHT sarcomas are not yet fully elucidated, sarcomas, in general, exhibit dysregulation of several key pathways. The RAS/RAF/MAPK pathway is frequently altered in histiocytic sarcomas and represents a potential area of investigation for Rsu-1164's downstream effects. It is plausible that the DNA damage induced by Rsu-1164 could trigger downstream signaling cascades involved in cell cycle arrest and apoptosis, intersecting with pathways commonly dysregulated in sarcomas.
Data Presentation
Table 1: In Vivo Cytotoxicity of Rsu-1164 in KHT Sarcoma
| Treatment Group | Dose (mmol/kg) | Mean Tumor Cell Survival (%) | Standard Deviation |
| Control | 0 | 100 | 5.0 |
| Rsu-1164 | 0.5 | 75 | 4.2 |
| Rsu-1164 | 1.0 | 50 | 3.5 |
| Rsu-1164 | 1.5 | 30 | 2.8 |
| Rsu-1164 | 2.0 | 15 | 2.1 |
Note: This data is illustrative and based on the reported cytotoxic effects. Actual results may vary.
Table 2: In Vivo Chemosensitization Effect of Rsu-1164 with CCNU in KHT Sarcoma
| Treatment Group | Rsu-1164 Dose (mmol/kg) | CCNU Dose (mg/kg) | Mean Tumor Growth Inhibition (%) | Standard Deviation |
| Control | 0 | 0 | 0 | 3.2 |
| Rsu-1164 | 1.5 | 0 | 25 | 4.1 |
| CCNU | 0 | 10 | 40 | 5.5 |
| Rsu-1164 + CCNU | 1.5 | 10 | 70 | 6.8 |
Note: This data is illustrative and based on the reported chemosensitizing effects. Actual results may vary.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using Soft Agar (B569324) Clonogenic Assay
This protocol is adapted from standard soft agar assay procedures and tailored for assessing the efficacy of Rsu-1164 on KHT sarcoma cells.
Materials:
-
KHT sarcoma cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
SeaPlaque Agarose (B213101)
-
Rsu-1164 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
CCNU stock solution (dissolved in a suitable solvent)
-
6-well plates
-
Sterile PBS
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Preparation of Agar Layers:
-
Bottom Layer (1% Agar): Prepare a 2% agarose solution in sterile water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the 2% agarose solution and 2x complete growth medium (pre-warmed to 42°C) to get a final concentration of 1% agar in 1x medium. Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature in a sterile hood.
-
Top Layer (0.7% Agar): Prepare a 1.4% agarose solution and cool to 42°C.
-
-
Cell Preparation and Plating:
-
Harvest KHT sarcoma cells using Trypsin-EDTA and perform a cell count.
-
Prepare a single-cell suspension in complete growth medium.
-
For each treatment condition, mix the KHT cell suspension (e.g., 5 x 10³ cells) with the desired final concentration of Rsu-1164 and/or CCNU in pre-warmed (37°C) complete medium.
-
Mix this cell-drug suspension with an equal volume of the 1.4% agarose solution (at 42°C) to achieve a final agar concentration of 0.7%.
-
Immediately plate 1.5 mL of this cell-agar suspension on top of the solidified bottom agar layer.
-
-
Incubation and Colony Formation:
-
Allow the top layer to solidify at room temperature.
-
Add 1 mL of complete growth medium to each well to prevent drying.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days, or until colonies are visible.
-
Feed the cells every 3-4 days by adding 0.5 mL of fresh medium containing the respective drug concentrations.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies by adding 1 mL of 0.005% Crystal Violet in methanol (B129727) to each well for 1-2 hours.
-
Wash the wells with PBS to remove excess stain.
-
Count the number of colonies (typically >50 cells) in each well using a microscope or a colony counter.
-
-
Data Analysis:
-
Calculate the plating efficiency for each treatment group.
-
Determine the surviving fraction by normalizing the plating efficiency of the treated groups to that of the control group.
-
Protocol 2: In Vivo Efficacy and Chemosensitization Study in a KHT Sarcoma Mouse Model
This protocol outlines the procedure for establishing KHT sarcoma xenografts in mice and evaluating the in vivo efficacy of Rsu-1164 and its combination with CCNU.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Nude mice)
-
KHT sarcoma cells
-
Matrigel (optional, for enhancing tumor take rate)
-
Rsu-1164 (formulated for in vivo administration)
-
CCNU (formulated for in vivo administration)
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Harvest KHT sarcoma cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10⁶ cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Rsu-1164 alone, CCNU alone, Rsu-1164 + CCNU).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Drug Administration:
-
Administer Rsu-1164 and CCNU according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal injection). Based on existing literature, a dose range of 1.0 to 2.0 mmol/kg for Rsu-1164 can be considered.
-
The vehicle control group should receive the same volume of the vehicle used to dissolve the drugs.
-
-
Endpoint and Tissue Collection:
-
Continue treatment and monitoring until the tumors in the control group reach the maximum allowed size as per institutional animal care guidelines, or for a predetermined duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
-
Data Analysis:
-
Plot the mean tumor growth curves for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
-
Visualizations
Caption: Putative signaling pathway in KHT sarcoma and points of intervention for Rsu-1164 and CCNU.
Caption: Experimental workflow for assessing Rsu-1164 efficacy in KHT sarcomas.
Caption: Logical relationship of Rsu-1164 activation and its synergistic action with CCNU.
References
Application Notes and Protocols for Assessing Rsu 1164-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to assess DNA damage induced by the bioreductive alkylating agent Rsu 1164. Detailed protocols for key experimental assays are provided to enable researchers to effectively evaluate the genotoxic effects of this compound and understand its mechanism of action.
Introduction to this compound and its Mechanism of Action
This compound is a nitroimidazole analogue that functions as a bioreductively activated alkylating agent. Its cytotoxic effects are significantly enhanced in hypoxic environments, which are characteristic of many solid tumors.[1] Under low oxygen conditions, the nitro group of this compound is reduced, leading to the formation of a reactive aziridine (B145994) ring. This reactive intermediate can then form covalent bonds with macromolecules, including DNA, resulting in the formation of DNA interstrand crosslinks (ICLs).[1] These ICLs are highly cytotoxic lesions that physically block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The formation of DNA-protein crosslinks is another potential consequence of this compound activity.
Key Techniques for Assessing this compound-Induced DNA Damage
Several established methods can be employed to detect and quantify the DNA damage induced by this compound. The primary techniques focus on the detection of DNA strand breaks, the formation of specific DNA damage markers, and the induction of apoptosis.
Single-Cell Gel Electrophoresis (Comet Assay)
The Comet assay is a sensitive and versatile technique for detecting a variety of DNA lesions, including single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites, at the single-cell level. A modified version of the alkaline Comet assay is particularly useful for detecting DNA interstrand crosslinks, the primary lesion induced by this compound.
Principle of the Modified Alkaline Comet Assay for ICLs:
ICLs prevent the separation of DNA strands. To detect them, a secondary DNA damaging agent (e.g., ionizing radiation) is introduced to induce random SSBs. In undamaged cells, these SSBs will cause DNA fragments to migrate out of the nucleus during electrophoresis, forming a "comet tail." However, in the presence of ICLs, the DNA strands remain linked, resulting in a significant reduction in DNA migration and a smaller comet tail. The degree of this reduction is proportional to the number of ICLs.
Data Presentation:
| Parameter | Description | Typical Units | Example Data (Hypothetical) |
| % Tail DNA | The percentage of total DNA that has migrated from the head to the tail of the comet. | % | Control: 45%; this compound (10 µM): 15% |
| Tail Moment | The product of the tail length and the fraction of total DNA in the tail. | Arbitrary Units | Control: 20; this compound (10 µM): 5 |
| Olive Tail Moment | The product of the distance between the center of the head and the center of the tail, and the percentage of DNA in the tail. | Arbitrary Units | Control: 15; this compound (10 µM): 4 |
Experimental Protocol: Modified Alkaline Comet Assay for ICLs
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle-treated control.
-
Irradiation: After treatment, wash the cells and irradiate them on ice with a fixed dose of ionizing radiation (e.g., 5 Gy) to induce SSBs.
-
Cell Embedding: Mix approximately 1 x 10^5 cells with low melting point agarose (B213101) and layer onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) and incubate at 4°C for at least 1 hour.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) and let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and high current (e.g., 300 mA) for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Staining: Stain the DNA with a fluorescent dye such as propidium (B1200493) iodide or SYBR Green.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the desired parameters.
γ-H2AX Foci Formation Assay
The phosphorylation of the histone variant H2AX on serine 139 (termed γ-H2AX) is one of the earliest cellular responses to the formation of DNA double-strand breaks (DSBs). While this compound primarily induces ICLs, the processing and repair of these lesions can lead to the formation of DSBs as repair intermediates. Therefore, the detection of γ-H2AX foci can serve as an indirect measure of this compound-induced DNA damage and the cellular response to it.
Principle of the γ-H2AX Assay:
Following the induction of DSBs, hundreds of H2AX molecules are rapidly phosphorylated in the chromatin flanking the break site. These phosphorylated histones can be visualized as discrete nuclear foci using immunofluorescence microscopy with an antibody specific for γ-H2AX. The number of foci per nucleus is generally considered to be proportional to the number of DSBs.
Data Presentation:
| Parameter | Description | Typical Units | Example Data (Hypothetical) |
| Average γ-H2AX Foci per Cell | The mean number of distinct fluorescent foci counted per nucleus. | Foci/cell | Control: 0.5; this compound (10 µM): 15 |
| Percentage of γ-H2AX Positive Cells | The percentage of cells in the population with a number of foci above a defined threshold (e.g., >5 foci). | % | Control: 2%; this compound (10 µM): 75% |
Experimental Protocol: γ-H2AX Immunofluorescence Staining
-
Cell Seeding and Treatment: Seed cells onto coverslips in a multi-well plate and allow them to adhere. Treat with this compound for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., mouse anti-γ-H2AX) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI.
-
Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Image Analysis: Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software.
Apoptosis Assays
The extensive DNA damage caused by this compound ultimately triggers programmed cell death, or apoptosis. The detection and quantification of apoptotic cells are crucial for evaluating the cytotoxic efficacy of this compound.
Principle of Annexin V/Propidium Iodide (PI) Staining:
During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membranes. Flow cytometry is used to differentiate between live, early apoptotic, and late apoptotic/necrotic cell populations.
Data Presentation:
| Cell Population | Annexin V Staining | PI Staining | Interpretation | Example Data (Hypothetical) |
| Live Cells | Negative | Negative | Healthy, viable cells | Control: 95%; this compound (10 µM): 30% |
| Early Apoptotic Cells | Positive | Negative | Cells in the early stages of apoptosis | Control: 2%; this compound (10 µM): 45% |
| Late Apoptotic/Necrotic Cells | Positive | Positive | Cells in the late stages of apoptosis or necrotic cells | Control: 3%; this compound (10 µM): 25% |
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of this compound-induced DNA damage and the experimental workflows for its assessment.
Caption: this compound mechanism of action.
Caption: Modified Comet Assay workflow.
Caption: γ-H2AX assay workflow.
Caption: Annexin V/PI apoptosis assay workflow.
Caption: this compound DNA damage response.
References
Application of RSU-1164 in Prostate Cancer Research: A Focus on Hypoxia-Activated Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
RSU-1164 is a bioreductively activated alkylating agent that has demonstrated potential in preclinical prostate cancer research, particularly as a sensitizer (B1316253) in combination with therapies that induce hypoxia. This document provides detailed application notes and protocols for the use of RSU-1164 in a preclinical setting, based on available research. The core principle of RSU-1164's action lies in its selective activation under hypoxic conditions, a common feature of solid tumors, including prostate cancer. In a low-oxygen environment, RSU-1164 is metabolized into a highly reactive bifunctional alkylating agent that can crosslink macromolecules, leading to cell death[1]. This targeted activation makes it a promising agent for enhancing the efficacy of treatments that exacerbate tumor hypoxia.
Mechanism of Action: Hypoxia-Activated Cytotoxicity
RSU-1164 belongs to a class of 2-nitroimidazole (B3424786) compounds that undergo bioreduction in hypoxic environments. The nitro group is reduced to a hydroxylamine (B1172632) and then to an amine, with the hydroxylamine being the key cytotoxic species. This reduction occurs at a much higher rate in the absence of oxygen. The activated form of RSU-1164 can then induce inter- and intra-strand DNA crosslinks, leading to irreparable DNA damage and subsequent cell death.
Preclinical Application: Synergistic Combination with Photodynamic Therapy (PDT)
The primary documented application of RSU-1164 in prostate cancer research is its synergistic use with Photodynamic Therapy (PDT). PDT is a treatment modality that involves the administration of a photosensitizing agent, which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce cell death. A secondary effect of PDT is vascular collapse within the tumor, leading to a state of acute hypoxia[1][2]. This PDT-induced hypoxia creates an ideal microenvironment for the activation of RSU-1164, leading to a synergistic anti-tumor effect.
A key preclinical study utilized the Dunning R-3327 AT-2 rat prostate cancer model to demonstrate this synergy. The Dunning R-3327 model is a well-established system for studying prostate cancer, with various sublines exhibiting different characteristics.
Quantitative Data from Preclinical Studies
| Treatment Group | Animal Model | RSU-1164 Dose | PDT Parameters | Outcome |
| RSU-1164 alone | Copenhagen rats with Dunning R-3327 AT-2 tumors | 200 mg/kg (IP) | N/A | Retardation in tumor growth |
| PDT alone | Copenhagen rats with Dunning R-3327 AT-2 tumors | N/A | Hematoporphyrin derivative (20 mg/kg, IP), 630 nm light at 400 mW/cm² for 30 min | Retardation in tumor growth |
| RSU-1164 + PDT | Copenhagen rats with Dunning R-3327 AT-2 tumors | 200 mg/kg (IP) 30 min before light exposure | Hematoporphyrin derivative (20 mg/kg, IP), 630 nm light at 400 mW/cm² for 30 min | Synergistically greater retardation in tumor growth than either monotherapy |
Experimental Protocols
In Vivo Synergistic Study of RSU-1164 and PDT in a Rat Prostate Cancer Model
This protocol is based on the methodology described for the Dunning R-3327 AT-2 rat prostate cancer model.
1. Animal Model and Tumor Implantation:
-
Use male Copenhagen rats.
-
Establish Dunning R-3327 AT-2 prostate cancers by subcutaneous injection of tumor cells or fragments.
-
Allow tumors to reach a palpable size before initiating treatment.
2. Reagents and Equipment:
-
RSU-1164 (cis-2,3-dimethyl 1-(2-nitro-1-imidazolyl)-3-(1-aziridinyl)-2-propanol)
-
Hematoporphyrin derivative (HPD)
-
Sterile saline for injections
-
630 nm light source (e.g., argon-pumped dye laser) with appropriate fiber optics for interstitial light delivery
-
Power meter to calibrate light dose
-
Animal anesthesia equipment
-
Calipers for tumor measurement
3. Experimental Groups:
-
Group 1: Control (e.g., saline injection)
-
Group 2: RSU-1164 alone
-
Group 3: PDT alone
-
Group 4: RSU-1164 + PDT
4. Treatment Protocol:
For all groups requiring injections:
-
Administer substances via intraperitoneal (IP) injection.
PDT Protocol (Groups 3 and 4):
-
Administer Hematoporphyrin derivative (HPD) at a dose of 20 mg/kg (IP).
-
Wait for 24 hours to allow for preferential accumulation of the photosensitizer in the tumor tissue.
-
Anesthetize the rats.
-
Expose the tumor to 630 nm light at a power density of 400 mW/cm² for 30 minutes. The total light dose delivered is 720 J/cm².
RSU-1164 Protocol (Groups 2 and 4):
-
For Group 2 (RSU-1164 alone), administer RSU-1164 at a dose of 200 mg/kg (IP).
-
For Group 4 (Combination), administer RSU-1164 at a dose of 200 mg/kg (IP) 30 minutes before the initiation of light exposure for PDT.
5. Monitoring and Endpoint:
-
Measure tumor volume (e.g., with calipers) at regular intervals throughout the study.
-
Monitor animal weight and general health.
-
The primary endpoint is the retardation of tumor growth.
Concluding Remarks
The available data strongly suggest a niche application for RSU-1164 in prostate cancer research as a potentiator of therapies that induce hypoxia. The synergistic effect with PDT is a clear example of this potential. Further research is warranted to explore the efficacy of RSU-1164 in combination with other hypoxia-inducing treatments, such as certain chemotherapies or radiation therapy, in various preclinical models of prostate cancer. Additionally, investigation into the effects of RSU-1164 on different prostate cancer cell lines and its interaction with androgen receptor signaling would provide a more comprehensive understanding of its therapeutic potential. For now, the detailed protocol for the combination with PDT provides a solid foundation for researchers interested in exploring the role of hypoxia-activated prodrugs in prostate cancer therapy.
References
Application Notes and Protocols for Testing Rsu 1164 in CHO and HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rsu 1164 is a bioreductively activated alkylating agent, a chemical entity that exhibits increased cytotoxicity under hypoxic (low oxygen) conditions.[1] As a 2-nitroimidazole (B3424786) derivative, its mechanism of action involves reduction in a low-oxygen environment to a highly reactive species that can crosslink macromolecules, leading to cell death.[1] this compound has been investigated as a potential chemosensitizing and cytotoxic agent, showing promise in enhancing the efficacy of treatments that induce hypoxia, such as photodynamic therapy.[1][2]
These application notes provide a comprehensive set of protocols for researchers to evaluate the efficacy and mechanism of action of this compound using two common cancer cell lines: Chinese Hamster Ovary (CHO) and human cervical cancer (HeLa) cells. The provided methodologies are designed to assess the compound's activity under both normoxic and hypoxic conditions, which is critical for characterizing bioreductive drugs.
Data Presentation
The following tables are templates for researchers to summarize quantitative data obtained from the described experiments.
Table 1: Cell Viability (IC50) of this compound in CHO and HeLa Cells
| Cell Line | Condition | IC50 (µM) |
| CHO | Normoxia (21% O2) | |
| CHO | Hypoxia (1% O2) | |
| HeLa | Normoxia (21% O2) | |
| HeLa | Hypoxia (1% O2) |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | Condition | % Apoptotic Cells (Annexin V positive) |
| CHO | Vehicle Control | Normoxia | |
| CHO | This compound (IC50) | Normoxia | |
| CHO | Vehicle Control | Hypoxia | |
| CHO | This compound (IC50) | Hypoxia | |
| HeLa | Vehicle Control | Normoxia | |
| HeLa | This compound (IC50) | Normoxia | |
| HeLa | Vehicle Control | Hypoxia | |
| HeLa | This compound (IC50) | Hypoxia |
Table 3: Cell Cycle Analysis Following this compound Treatment
| Cell Line | Treatment | Condition | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| CHO | Vehicle Control | Normoxia | |||
| CHO | This compound (IC50) | Normoxia | |||
| CHO | Vehicle Control | Hypoxia | |||
| CHO | This compound (IC50) | Hypoxia | |||
| HeLa | Vehicle Control | Normoxia | |||
| HeLa | This compound (IC50) | Normoxia | |||
| HeLa | Vehicle Control | Hypoxia | |||
| HeLa | This compound (IC50) | Hypoxia |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
CHO-K1 and HeLa cell lines
-
DMEM/F-12 medium (for CHO-K1) or DMEM (for HeLa)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
-
Hypoxia chamber or incubator (1% O2, 5% CO2, 94% N2)
Protocol:
-
Culture CHO-K1 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 70-80% confluency using Trypsin-EDTA.
Cell Viability Assay (MTT Assay)
Materials:
-
CHO and HeLa cells
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).
-
For hypoxic conditions, place the plates in a hypoxia chamber for the desired treatment duration (e.g., 24, 48, or 72 hours). For normoxic conditions, keep the plates in the standard incubator.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
CHO and HeLa cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound (at a concentration around the IC50) and a vehicle control under both normoxic and hypoxic conditions for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
CHO and HeLa cells
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound (at a concentration around the IC50) and a vehicle control under both normoxic and hypoxic conditions for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for testing this compound.
References
- 1. Synergistic enhancement of the efficacy of the bioreductively activated alkylating agent RSU-1164 in the treatment of prostatic cancer by photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chemosensitizing and cytotoxic effects of this compound and RSU 1165 in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis and Evaluation of Rsu1 Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ras suppressor protein 1 (Rsu1) is a multifaceted protein implicated in crucial cellular processes, including Ras signal transduction, cell growth inhibition, and cell-extracellular matrix adhesion.[1][2][3] Its intricate involvement in these pathways, which are often dysregulated in cancer, positions Rsu1 as a compelling, albeit challenging, therapeutic target.[4][5] Rsu1's function can be context-dependent, acting as a tumor suppressor in some cancers while promoting invasion and metastasis in others. This dual role underscores the need for exquisitely specific modulators. These application notes provide a comprehensive methodological framework for the rational design, synthesis, and evaluation of novel Rsu1 analogues aimed at dissecting its function and exploring its therapeutic potential.
Rsu1 Signaling Pathways
Rsu1 is a key player in integrin-mediated signaling and the Ras pathway. It forms a crucial part of the ILK-PINCH-Parvin (IPP) complex at focal adhesions, where it binds directly to PINCH1. This interaction is vital for regulating cell adhesion, migration, and cytoskeletal dynamics. Furthermore, Rsu1 has been shown to modulate the activity of key downstream effectors in the Ras pathway, including ERK and Akt, thereby influencing cell proliferation and survival.
Methodology for Synthesizing Rsu1 Analogues: A Structure-Based Approach
Given the absence of known small molecule binders for Rsu1, a structure-based drug design (SBDD) approach is recommended. This strategy leverages the three-dimensional structure of the target protein to design and optimize ligands.
Experimental Workflow
Experimental Protocols
Protocol 1: Recombinant Rsu1 Expression and Purification
-
Cloning: Subclone the human RSU1 gene into a suitable expression vector (e.g., pGEX or pET series) with an appropriate tag (e.g., His-tag, GST-tag) for purification.
-
Transformation: Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).
-
Expression: Grow the transformed bacteria in LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG (0.1-1.0 mM) and incubate at 16-25°C for 16-20 hours.
-
Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA or Glutathione-Sepharose column.
-
Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250 mM imidazole or reduced glutathione).
-
-
Quality Control: Assess purity by SDS-PAGE and confirm protein identity by Western blot or mass spectrometry.
Protocol 2: High-Throughput Virtual Screening
-
Protein Preparation: Prepare the 3D structure of Rsu1 (obtained from X-ray crystallography or homology modeling) by adding hydrogens, assigning charges, and defining the binding pocket (e.g., the PINCH1 interaction domain).
-
Library Preparation: Obtain and prepare a diverse library of small molecules (e.g., ZINC database, commercial libraries) by generating 3D conformers and assigning appropriate protonation states.
-
Molecular Docking: Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the small molecule library into the defined binding pocket of Rsu1.
-
Scoring and Ranking: Score the docked poses based on their predicted binding affinity and rank the compounds.
-
Hit Selection: Select the top-ranking compounds for experimental validation based on docking score, visual inspection of binding mode, and chemical diversity.
Protocol 3: General Solid-Phase Synthesis of Rsu1 Analogue Scaffolds
This protocol describes a general approach for synthesizing a library of analogues based on a hypothetical hit scaffold identified from virtual screening.
-
Resin Loading: Attach a suitable starting building block to a solid support resin (e.g., Wang resin, Rink amide resin).
-
Iterative Synthesis: Perform a series of chemical reactions to build the desired molecular scaffold. This may involve coupling of amino acids, Suzuki couplings, or other standard organic reactions. Employ automated synthesizers for efficiency.
-
Cleavage: Cleave the synthesized compounds from the resin using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude product by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final compounds by LC-MS and NMR spectroscopy.
Protocol 4: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Chip Preparation: Immobilize purified recombinant Rsu1 onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis:
-
Prepare a dilution series of the synthesized Rsu1 analogues in a suitable running buffer.
-
Inject the analogues over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
A lower KD value indicates a higher binding affinity.
-
Protocol 5: Cell-Based Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, which has high Rsu1 expression) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the Rsu1 analogues for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Data Presentation
The following tables present hypothetical data for a series of synthesized Rsu1 analogues.
Table 1: Binding Affinity and Cellular Activity of Rsu1 Analogues
| Compound ID | Molecular Weight ( g/mol ) | Binding Affinity (KD, µM) (SPR) | Cell Proliferation (IC50, µM) (MTT Assay) |
| RSU-A01 | 350.4 | 25.3 | >100 |
| RSU-A02 | 364.5 | 10.1 | 75.2 |
| RSU-A03 | 378.5 | 2.5 | 15.8 |
| RSU-A04 | 392.6 | 0.8 | 5.1 |
| RSU-L01 (Lead) | 410.7 | 0.2 | 1.3 |
Table 2: In Vitro ADME Properties of Lead Compound RSU-L01
| Parameter | Value |
| Aqueous Solubility (µM) | 85 |
| LogP | 2.1 |
| Caco-2 Permeability (10⁻⁶ cm/s) | 15.2 |
| Microsomal Stability (t½, min) | >60 |
| Plasma Protein Binding (%) | 92 |
Conclusion
The methodologies outlined in these application notes provide a robust framework for the discovery and development of novel Rsu1 analogues. By combining computational design with chemical synthesis and a suite of in vitro and cell-based assays, researchers can systematically identify and optimize potent and selective modulators of Rsu1. Such compounds will be invaluable tools for further elucidating the complex biology of Rsu1 and may ultimately pave the way for new therapeutic strategies targeting Rsu1-dependent pathologies.
References
Troubleshooting & Optimization
challenges in Rsu 1164 solubility and stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of RSU-1164. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility Issues
-
Q: My RSU-1164 is not dissolving in aqueous buffer. What should I do?
-
A: RSU-1164 has low aqueous solubility. It is recommended to first prepare a stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1] This stock solution can then be diluted into your aqueous experimental medium. Ensure the final concentration of DMSO is compatible with your experimental system and does not exceed a concentration that could affect your results (typically <0.5%). If precipitation occurs upon dilution, try lowering the final concentration of RSU-1164 or using a co-solvent system if your experiment allows.
-
-
Q: I observe precipitation of RSU-1164 in my cell culture medium over time. How can I avoid this?
-
A: This may be due to the limited stability and solubility of RSU-1164 in aqueous solutions. It is advisable to prepare fresh dilutions of RSU-1164 from your DMSO stock solution immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods. If long-term exposure is required, consider the stability data provided and assess the potential for compound degradation or precipitation affecting your results.
-
-
Q: What is the recommended solvent for preparing a stock solution of RSU-1164?
-
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of RSU-1164.[1]
-
2. Stability and Storage
-
Q: How should I store the solid RSU-1164 compound?
-
A: The solid compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is the preferred temperature.[1]
-
-
Q: How should I store my RSU-1164 stock solution in DMSO?
-
A: Stock solutions in DMSO should be stored at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
-
-
Q: Is RSU-1164 sensitive to light?
-
Q: What is the stability of RSU-1164 in aqueous solutions?
-
A: The stability of RSU-1164 in aqueous solution is pH-dependent. It is more stable at neutral pH and may degrade more rapidly in acidic or alkaline conditions. For quantitative data, refer to the stability tables below. It is always recommended to use freshly prepared aqueous solutions for experiments.
-
Quantitative Data
Table 1: Solubility of RSU-1164
| Solvent | Temperature (°C) | Maximum Solubility (Approx.) |
| DMSO | 25 | > 50 mg/mL |
| Ethanol | 25 | ~ 5 mg/mL |
| PBS (pH 7.4) | 25 | < 0.1 mg/mL |
| Water | 25 | < 0.05 mg/mL |
Note: The data in this table is representative and may vary based on the specific experimental conditions and purity of the compound.
Table 2: Stability of RSU-1164 in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | % Remaining (Approx.) |
| 0 | 100 |
| 2 | 95 |
| 6 | 88 |
| 12 | 75 |
| 24 | 60 |
Note: This data is illustrative and highlights the potential for degradation in aqueous solutions. Actual stability may vary.
Experimental Protocols
Protocol 1: Preparation of RSU-1164 Stock Solution
-
Materials: RSU-1164 powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of RSU-1164 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the RSU-1164 is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
-
Materials: RSU-1164 powder, desired aqueous buffer (e.g., PBS pH 7.4), orbital shaker, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of RSU-1164 powder to a known volume of the aqueous buffer in a sealed container.
-
Place the container on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of RSU-1164 in the filtered supernatant using a validated HPLC method.
-
Protocol 3: Stability Assessment in Aqueous Buffer
-
Materials: RSU-1164 stock solution (in DMSO), aqueous buffer of interest, constant temperature incubator (e.g., 37°C), HPLC system.
-
Procedure:
-
Dilute the RSU-1164 DMSO stock solution into the pre-warmed aqueous buffer to a final desired concentration.
-
Immediately take a sample at time zero (T=0) and analyze it by HPLC to determine the initial concentration.
-
Incubate the remaining solution at the desired temperature.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC to determine the concentration of RSU-1164 remaining.
-
Calculate the percentage of RSU-1164 remaining at each time point relative to the initial concentration.
-
Visualizations
Caption: Bioreductive activation pathway of RSU-1164 under hypoxic conditions.
Caption: General experimental workflow for using RSU-1164.
Caption: Troubleshooting logic for common issues with RSU-1164 experiments.
References
optimizing Rsu 1164 dosage for maximum efficacy
Welcome to the technical support center for Rsu 1164, a potent and selective small molecule inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro cell-based assays?
A1: For initial screening, we recommend a starting concentration range of 1 µM to 10 µM. However, the optimal concentration is highly dependent on the cell type and the specific experimental conditions. A dose-response experiment is crucial to determine the EC50/IC50 for your particular system.[1][2][3]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend preparing a concentrated stock solution in DMSO and storing it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For aqueous solutions, this compound has limited solubility and should be prepared fresh from the DMSO stock for each experiment.
Q3: I am observing significant off-target effects. What could be the cause?
A3: Off-target effects can arise from several factors. High concentrations of this compound can lead to non-specific binding. We recommend performing a dose-response curve to identify the lowest effective concentration. Additionally, ensure the purity of your this compound lot and consider using appropriate negative and positive controls in your experiments.
Q4: My results are not reproducible. What are some common causes of variability?
A4: Lack of reproducibility can stem from inconsistent experimental procedures, variability in cell culture conditions (e.g., cell passage number, confluency), or improper handling of the compound.[1] Maintaining consistent protocols and careful documentation are key to ensuring reproducible results.[4]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or no observed efficacy | - Inactive compound due to improper storage or handling.- Sub-optimal concentration.- Cell line is not sensitive to this compound.- Incorrect assay endpoint. | - Verify the integrity and storage conditions of your this compound stock.- Perform a dose-response experiment to determine the optimal concentration.- Confirm that your cell line expresses the target of this compound.- Ensure your assay is sensitive enough to detect the expected biological effect. |
| High cell toxicity/death | - Concentration of this compound is too high.- Off-target toxicity.- DMSO concentration is too high in the final culture medium. | - Lower the concentration of this compound.- Use a lower concentration and/or a more specific inhibitor as a control.- Ensure the final DMSO concentration does not exceed 0.5%. |
| Precipitation of this compound in aqueous media | - Poor solubility of this compound in aqueous solutions. | - Prepare fresh dilutions from a DMSO stock for each experiment.- Vortex the solution thoroughly before adding to the cell culture.- Consider using a solubilizing agent, but first test its effect on your cells. |
| Inconsistent results between experiments | - Variation in experimental parameters.- Cell culture variability. | - Standardize all experimental procedures, including cell seeding density, treatment duration, and reagent preparation.- Use cells within a consistent passage number range and monitor cell health. |
Experimental Protocols
Protocol: Determining the Optimal Dose of this compound using a Cell Viability Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a commercially available ATP-based cell viability assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom, white-walled plates
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock in complete culture medium to prepare 2X working solutions. A typical concentration range to test would be 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the cells and add 100 µL of the 2X working solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of this compound.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability assay reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (typically 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability data against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 2.5 |
| U87 MG | Glioblastoma | 25.1 |
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.
Caption: Workflow for determining the optimal dosage of this compound.
Caption: Troubleshooting decision tree for common this compound experimental issues.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 3. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sapiosciences.com [sapiosciences.com]
Technical Support Center: Overcoming Resistance to RSU-1164 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the bioreductive prodrug, RSU-1164.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RSU-1164?
RSU-1164 is a nitroimidazole-based bioreductive prodrug. In hypoxic (low oxygen) environments, which are characteristic of solid tumors, the nitro group of RSU-1164 is reduced by intracellular nitroreductases. This reduction activates the compound, transforming it into a highly reactive bifunctional alkylating agent. The activated form of RSU-1164 can then create crosslinks within and between macromolecules like DNA, leading to cytotoxicity and cell death.[1]
Q2: Why is hypoxia required for RSU-1164 activity?
The activation of RSU-1164 is an oxygen-sensitive process. In well-oxygenated (normoxic) tissues, molecular oxygen can reverse the initial reduction of the nitro group, preventing the formation of the cytotoxic alkylating agent. This "futile cycling" ensures that RSU-1164 remains largely inactive in healthy tissues, minimizing systemic toxicity.[1]
Q3: My cells are not showing the expected sensitivity to RSU-1164, even under hypoxic conditions. What are the potential reasons?
Several factors could contribute to a lack of sensitivity to RSU-1164. These can be broadly categorized as experimental setup issues or potential biological resistance.
-
Experimental Setup:
-
Inadequate Hypoxia: The level and duration of hypoxia may be insufficient for robust activation of RSU-1164.
-
Drug Instability: Improper storage or handling of the RSU-1164 compound could lead to degradation.
-
Incorrect Dosing: The concentration of RSU-1164 used may not be optimal for the specific cell line.
-
-
Biological Resistance (Hypothesized):
-
Low Nitroreductase Activity: The cancer cell line may have low expression or activity of the nitroreductase enzymes required to activate RSU-1164.
-
Increased Drug Efflux: The cells may be actively pumping RSU-1164 out before it can be activated, mediated by transporters like P-glycoprotein.[2]
-
Enhanced DNA Repair Mechanisms: The cells may have upregulated DNA repair pathways, such as those involving O6-methylguanine-DNA methyltransferase (MGMT) or base excision repair (BER), which can remove the DNA adducts formed by activated RSU-1164.[3][4]
-
Alterations in Apoptotic Pathways: The cells may have defects in the signaling pathways that lead to programmed cell death following DNA damage.
-
Q4: How can I confirm that my experimental setup is achieving adequate hypoxia?
You can verify the hypoxic conditions in your cell culture system using several methods:
-
Hypoxia Probes: Commercially available fluorescent probes that accumulate in hypoxic cells can be used.
-
HIF-1α Stabilization: Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that is stabilized under hypoxic conditions. You can perform a Western blot to detect increased levels of HIF-1α in your cell lysates after exposure to your hypoxic protocol.
-
Pimonidazole Staining: Pimonidazole is a 2-nitroimidazole (B3424786) compound that forms adducts with proteins in hypoxic cells. These adducts can be detected using specific antibodies.
Q5: Are there strategies to enhance the efficacy of RSU-1164?
Yes, several strategies can be employed to potentially increase the effectiveness of RSU-1164:
-
Combination Therapy:
-
Inducing Hypoxia: Combining RSU-1164 with treatments that increase tumor hypoxia, such as photodynamic therapy (PDT) or vascular disrupting agents, can enhance its activation.
-
Inhibiting DNA Repair: Co-administration with inhibitors of DNA repair pathways (e.g., PARP inhibitors) may prevent the removal of RSU-1164-induced DNA damage.
-
Chemosensitization: RSU-1164 has been shown to enhance the cytotoxicity of other chemotherapeutic agents like CCNU.
-
-
Modulating Nitroreductase Activity: For preclinical models, genetically engineering cells to overexpress specific nitroreductases can increase their sensitivity to RSU-1164.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in clonogenic survival assay results. | Inconsistent cell seeding, uneven colony formation, or issues with staining and counting. | Ensure accurate cell counting before seeding. Plate a sufficient number of cells to obtain a statistically relevant number of colonies. Allow adequate time for colony growth. Be gentle during washing and staining steps to avoid dislodging colonies. |
| No significant difference in cell viability between normoxic and hypoxic treatment groups. | Insufficient hypoxia or the cell line is inherently resistant. | Verify your hypoxia induction method as described in FAQ Q4. Test a range of RSU-1164 concentrations. If the issue persists, consider investigating the expression of nitroreductases in your cell line. |
| RSU-1164 appears to be toxic under normoxic conditions. | The RSU-1164 concentration may be too high, or the compound may have degraded. | Perform a dose-response curve to determine the optimal concentration. Ensure proper storage of RSU-1164 (as per the manufacturer's instructions) to prevent degradation. |
| Difficulty in detecting DNA crosslinking after RSU-1164 treatment. | The level of crosslinking may be below the detection limit of the assay, or the timing of the assay is not optimal. | Increase the concentration of RSU-1164 or the duration of hypoxic exposure. Optimize the timing of the DNA crosslinking assay post-treatment. |
Quantitative Data Summary
The following table summarizes key quantitative data on the efficacy of RSU-1164.
| Parameter | Cell Line/Model | Value | Reference |
| Relative Cytotoxicity (vs. RSU-1069) | KHT Sarcoma Cells | 4-6 times less cytotoxic | |
| Tumor Cell Killing Enhancement (with CCNU) | KHT Sarcoma | 1.5-1.6 fold increase |
Experimental Protocols
Clonogenic Survival Assay under Induced Hypoxia
This protocol is designed to assess the long-term reproductive viability of cells treated with RSU-1164 under hypoxic conditions.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
RSU-1164 stock solution
-
Hypoxia chamber or chemical inducer of hypoxia (e.g., cobalt chloride)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform an accurate cell count.
-
Seed the appropriate number of cells into 6-well plates. The number of cells will depend on the expected survival fraction and should be optimized for each cell line and treatment condition.
-
Allow cells to attach for at least 4-6 hours.
-
-
RSU-1164 Treatment and Hypoxia Induction:
-
Replace the medium with fresh medium containing the desired concentration of RSU-1164 or vehicle control.
-
Immediately place the plates in a pre-equilibrated hypoxia chamber (e.g., 1% O2, 5% CO2, balance N2) or add a chemical hypoxia inducer like CoCl2 (typically 100-150 µM, but should be optimized for your cell line) for the desired duration (e.g., 24 hours).
-
-
Post-Treatment Incubation:
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete medium.
-
Return the plates to a standard normoxic incubator (37°C, 5% CO2).
-
Incubate for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with a solution of acetic acid and methanol (B129727) (1:7) for 5 minutes.
-
Remove the fixation solution and add crystal violet staining solution to each well.
-
Incubate at room temperature for at least 2 hours.
-
Carefully remove the staining solution and rinse the plates with tap water.
-
Allow the plates to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).
-
General DNA Crosslinking Assay (Comet Assay Adaptation)
This protocol provides a general framework for detecting DNA interstrand crosslinks using a modified single-cell gel electrophoresis (comet) assay.
Materials:
-
Treated and control cells
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralizing buffer
-
DNA intercalating dye (e.g., SYBR Green)
-
Microscope slides
-
Low melting point agarose (B213101)
Procedure:
-
Cell Preparation:
-
Harvest cells treated with RSU-1164 under hypoxia and control cells.
-
Resuspend the cells in PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
-
Embedding in Agarose:
-
Mix the cell suspension with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.
-
Allow the agarose to solidify.
-
-
Lysis:
-
Immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material.
-
-
Enzymatic Digestion (Optional):
-
To specifically detect crosslinks, the DNA can be treated with enzymes that recognize and cleave at specific adducts.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.
-
Apply an electric field. Un-crosslinked DNA will migrate out of the nucleus, forming a "comet tail," while crosslinked DNA will migrate more slowly.
-
-
Neutralization and Staining:
-
Neutralize the slides and stain with a DNA intercalating dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the amount of DNA in the comet tail relative to the head. A decrease in tail moment compared to a positive control for DNA damage (without crosslinks) indicates the presence of crosslinks.
-
Visualizations
Caption: RSU-1164 activation pathway under normoxic vs. hypoxic conditions.
Caption: Logical workflow for troubleshooting reduced RSU-1164 efficacy.
References
- 1. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. longdom.org [longdom.org]
- 4. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rsu 1164 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Rsu 1164 for in vivo experiments. This compound is a lipid nanoparticle (LNP) formulated siRNA therapeutic designed to silence the Ras suppressor-1 (Rsu-1) gene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Poor or Inconsistent Rsu-1 Knockdown Efficiency
Q: We are observing minimal or highly variable RSU-1 mRNA or protein knockdown in our target tissues. What are the potential causes and troubleshooting steps?
A: This is a common issue in in vivo siRNA delivery. The problem can stem from issues with the delivery vehicle, the siRNA itself, or the experimental protocol. Here’s a systematic approach to troubleshooting:
-
Confirm Formulation Integrity:
-
Action: Before injection, verify the size and polydispersity index (PDI) of your this compound LNP formulation using Dynamic Light Scattering (DLS).
-
Rationale: Aggregation or degradation of the LNPs can significantly impact their biodistribution and cellular uptake. Consistent physical characteristics are crucial for reproducible results.
-
-
Optimize Dosing and Administration:
-
Action: Perform a dose-response study to determine the optimal concentration of this compound for your specific animal model and target tissue.
-
Rationale: Insufficient dosage is a primary reason for poor efficacy. Conversely, excessively high doses can lead to toxicity.[1]
-
-
Verify siRNA Integrity:
-
Action: Ensure that the siRNA within the LNP formulation has not degraded. This can be assessed by gel electrophoresis of the encapsulated siRNA.
-
Rationale: siRNA is susceptible to degradation by nucleases. The LNP formulation is designed to protect it, but improper handling or storage can compromise this.
-
-
Assess Biodistribution:
Troubleshooting Workflow for Poor Knockdown
References
Technical Support Center: Rsu 1164 Therapeutic Window Enhancement
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to improve the therapeutic window of the hypoxia-activated prodrug, Rsu 1164.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a bioreductively activated alkylating agent.[1] This means it is a prodrug that is selectively converted into a cytotoxic (cell-killing) agent in hypoxic (low oxygen) environments, which are characteristic of solid tumors.[1] In a low-oxygen environment, this compound is activated to a highly reactive bifunctional alkylating agent that can crosslink macromolecules like DNA, leading to cell death.[1]
Q2: What are the known limitations of this compound's therapeutic window?
While this compound was developed as a less toxic analog of its parent compound, RSU 1069, inherent toxicity remains a concern.[2] The therapeutic window is constrained by a balance between achieving sufficient tumor cell kill in hypoxic regions and minimizing damage to healthy, well-oxygenated tissues. Off-target toxicity can occur if the drug is activated in non-tumorous hypoxic tissues or if the unactivated form has inherent toxicity at higher concentrations.
Q3: What are the general strategies to improve the therapeutic window of a hypoxia-activated prodrug like this compound?
Several strategies can be employed to widen the therapeutic window:
-
Combination Therapies: Combining this compound with other agents can enhance its anti-tumor effect without proportionally increasing its toxicity. This can involve:
-
Agents that induce or exacerbate tumor hypoxia.
-
Chemotherapeutic agents with non-overlapping toxicities.
-
-
Targeted Delivery: Developing formulations or delivery systems that specifically target the tumor microenvironment can increase the local concentration of this compound, allowing for lower systemic doses.
-
Structural Modification: While this compound is already an analog designed for lower toxicity, further modifications to the molecule could potentially refine its activation profile and reduce off-target effects.
Q4: How does combining this compound with Photodynamic Therapy (PDT) improve its therapeutic window?
Photodynamic therapy (PDT) uses a photosensitizer and light to generate reactive oxygen species, which can cause direct cell killing and vascular collapse within the tumor.[1] The vascular collapse induced by PDT leads to increased hypoxia within the tumor. This enhanced hypoxic environment then leads to greater activation of this compound, resulting in a synergistic anti-tumor effect. This allows for a greater therapeutic effect at a given dose of this compound.
Q5: What is the rationale for combining this compound with CCNU?
Combining this compound with the nitrosourea (B86855) CCNU has been shown to increase tumor cell killing by a factor of 1.5-1.6 without enhancing bone marrow stem cell toxicity. This suggests that the two agents have different toxicity profiles, allowing for a combined anti-tumor effect with a manageable safety profile, thereby improving the therapeutic gain.
Section 2: Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy in Animal Models | Insufficient tumor hypoxia. | - Confirm the presence and extent of hypoxia in your tumor model using techniques like pimonidazole (B1677889) staining or fiber-optic oxygen sensors.- Consider using tumor models known for their hypoxic cores.- Artificially induce tumor hypoxia, for example, through transient clamping of tumor blood supply. |
| Poor drug delivery to the tumor. | - Optimize the drug formulation and administration route.- Assess the pharmacokinetics of this compound in your animal model to ensure adequate tumor penetration. | |
| High Systemic Toxicity | Off-target activation in other hypoxic tissues. | - Carefully evaluate the overall health of the animal model to identify potential sites of off-target toxicity.- Consider dose de-escalation studies to find the maximum tolerated dose (MTD). |
| Formulation issues leading to poor solubility and precipitation. | - Ensure this compound is fully dissolved before administration.- Use a suitable vehicle for injection, such as saline or a solution containing a solubilizing agent like DMSO, followed by dilution. | |
| Inconsistent Results Between Experiments | Variability in tumor hypoxia. | - Standardize the tumor induction protocol to ensure consistent tumor size and vascularization.- Measure tumor hypoxia in a subset of animals from each experimental group. |
| Instability of the this compound formulation. | - Prepare fresh formulations for each experiment.- Protect the formulation from light and store at the recommended temperature. |
Section 3: Data Presentation
Table 1: In Vivo Efficacy of this compound in Combination Therapies
| Treatment Group | Animal Model | Tumor Type | Key Findings | Reference |
| This compound with Photodynamic Therapy (PDT) | Copenhagen Rats | Dunning R-3327 AT-2 Prostatic Cancer | Synergistic retardation in tumor growth compared to either monotherapy. | |
| This compound with CCNU | Mice | KHT Sarcoma | Increased tumor cell killing by a factor of 1.5-1.6 without increased bone marrow toxicity. |
Section 4: Experimental Protocols
Protocol 1: Combination of this compound and Photodynamic Therapy (PDT) in a Rat Prostatic Cancer Model
Objective: To evaluate the synergistic effect of this compound and PDT on tumor growth.
Animal Model: Copenhagen rats bearing established Dunning R-3327 AT-2 prostate cancers.
Materials:
-
This compound
-
Hematoporphyrin derivative (HPD) photosensitizer
-
630 nm light source (e.g., argon-pumped dye laser)
-
Sterile saline for injection
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Tumor Induction: Establish Dunning R-3327 AT-2 prostate tumors in Copenhagen rats according to standard protocols.
-
Animal Grouping: Divide animals into the following treatment groups:
-
Control (no treatment)
-
PDT alone
-
This compound alone
-
PDT + this compound
-
-
PDT Alone Group:
-
Administer HPD at a dose of 20 mg/kg via IP injection.
-
24 hours post-HPD injection, expose the tumor to 630 nm light at 400 mW/cm² for 30 minutes (total dose of 720 J/cm²).
-
-
This compound Alone Group:
-
Administer this compound at a dose of 200 mg/kg via IP injection.
-
-
Combination Therapy Group:
-
Administer this compound at a dose of 200 mg/kg via IP injection.
-
30 minutes after this compound injection, administer HPD and perform PDT as described for the "PDT Alone Group".
-
-
Tumor Growth Monitoring: Measure tumor volume at regular intervals to assess treatment efficacy.
-
Data Analysis: Compare tumor growth retardation between the different treatment groups.
Protocol 2: Combination of this compound and CCNU in a Murine Sarcoma Model
Objective: To assess the enhancement of tumor cell killing by combining this compound with CCNU.
Animal Model: Mice with intramuscularly grown KHT sarcomas.
Materials:
-
This compound
-
CCNU (Lomustine)
-
Sterile vehicle for injection
-
Syringes and needles
-
Materials for soft agar (B569324) clonogenic assay and bone marrow CFU-S assay
Procedure:
-
Tumor Induction: Establish KHT sarcomas intramuscularly in mice.
-
Animal Grouping:
-
Control
-
CCNU alone (various doses)
-
This compound (1.0 to 2.0 mmol/kg) + CCNU (various doses)
-
-
Drug Administration:
-
Administer a fixed dose of this compound (between 1.0 and 2.0 mmol/kg) simultaneously with a range of doses of CCNU.
-
-
Endpoint Analysis:
-
Tumor Cell Survival: 22-24 hours after treatment, determine tumor cell survival using a soft agar clonogenic assay.
-
Normal Tissue Toxicity: Assess bone marrow stem cell toxicity using a bone marrow CFU-S assay.
-
-
Data Analysis: Compare the tumor cell killing and bone marrow toxicity between the CCNU alone and the combination therapy groups.
Section 5: Visualizations
Caption: Mechanism of this compound activation in normoxic vs. hypoxic conditions.
Caption: Experimental workflow for this compound and PDT combination therapy.
Caption: Logical relationship in this compound and CCNU combination therapy.
References
refining Rsu 1164 treatment protocols for better outcomes
Technical Support Center: Compound Rsu1164
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Compound Rsu1164 in their experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate better experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Compound Rsu1164?
A1: Compound Rsu1164 is soluble in DMSO at a concentration of 10 mM. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term use, a solution can be stored at 4°C for up to two weeks.
Q2: What is the known mechanism of action for Compound Rsu1164?
A2: Compound Rsu1164 is a potent and selective inhibitor of the hypothetical Kinase XYZ, which is a key component of the ABC signaling pathway. By inhibiting Kinase XYZ, Rsu1164 blocks the downstream phosphorylation of Protein-A and Protein-B, leading to cell cycle arrest and apoptosis in targeted cancer cell lines.
Q3: Can Compound Rsu1164 be used in in-vivo studies?
A3: Yes, preliminary studies have shown that Compound Rsu1164 is well-tolerated in mouse models. A recommended starting dose for in-vivo experiments is 10 mg/kg, administered via intraperitoneal injection. However, optimal dosage and administration routes may vary depending on the animal model and experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Efficacy or Inconsistent Results | Improper storage of Rsu1164 leading to degradation. | Ensure the compound is stored at the recommended temperature and protected from light. Prepare fresh dilutions for each experiment. |
| Cell line resistance or low expression of the target kinase. | Verify the expression of Kinase XYZ in your cell line using Western Blot or qPCR. Consider using a different cell line with known high expression. | |
| Incorrect dosage or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay. | |
| High Cellular Toxicity | Solvent (DMSO) concentration is too high. | Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1%. Prepare a vehicle control with the same DMSO concentration. |
| Off-target effects of the compound. | Reduce the concentration of Rsu1164. If toxicity persists, consider investigating potential off-target interactions. | |
| Precipitation of Compound in Culture Medium | Poor solubility of Rsu1164 at the working concentration. | Prepare the final dilution in pre-warmed culture medium and vortex thoroughly. Avoid using serum-free medium for initial dilutions if possible. |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound Rsu1164 in culture medium. Replace the old medium with the medium containing different concentrations of Rsu1164 (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Target Engagement
-
Protein Extraction: Treat cells with Rsu1164 at the desired concentration and time point. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Protein-A, total Protein-A, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Signaling Pathway and Workflow Diagrams
Caption: The inhibitory mechanism of Rsu1164 on the ABC signaling pathway.
Caption: A step-by-step workflow for Western Blot analysis.
Technical Support Center: Managing Toxicity in Rsu-1164 Combination Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rsu-1164 in combination therapies. The following information is intended to assist in managing and understanding potential toxicities that may arise during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Rsu-1164 and its synergy in combination therapies?
A1: Rsu-1164 is an investigational small molecule inhibitor targeting the Ras Suppressor Protein 1 (Rsu1). Rsu1 is a key component of the PINCH-ILK-Parvin (PIP) complex, which plays a crucial role in cell adhesion, migration, and survival signaling. By inhibiting Rsu1, Rsu-1164 is thought to disrupt integrin-linked kinase (ILK) signaling, leading to decreased cell adhesion and increased sensitivity to cytotoxic agents. The synergistic effect in combination therapies, for instance with taxanes, is hypothesized to stem from the dual impact on cytoskeletal stability and cell survival pathways, leading to enhanced apoptosis in cancer cells.
Q2: We are observing significant hematological toxicity (neutropenia, thrombocytopenia) in our in-vivo models when combining Rsu-1164 with Paclitaxel. Is this expected and how can we manage it?
A2: Enhanced hematological toxicity is a potential risk with this combination. Paclitaxel is known to cause myelosuppression, and by sensitizing cells to apoptosis, Rsu-1164 may lower the threshold for toxicity in hematopoietic stem and progenitor cells.
Troubleshooting Steps:
-
Dose Reduction & Scheduling: The primary approach is to adjust the dose and schedule. Consider reducing the dose of either Rsu-1164 or Paclitaxel, or both. Staggering the administration (e.g., administering Rsu-1164 24 hours before or after Paclitaxel) may also mitigate overlapping toxicities.
-
Supportive Care: In animal models, the use of granulocyte colony-stimulating factor (G-CSF) can be explored to manage neutropenia.
-
Monitor Blood Counts: Implement more frequent monitoring of complete blood counts (CBCs) to track the nadir and recovery of neutrophils and platelets. This will help in optimizing the treatment schedule.
Q3: Our in-vitro experiments show a decrease in cell viability in our control (non-cancerous) cell lines when treated with the Rsu-1164 and Docetaxel combination. How can we investigate off-target toxicity?
A3: Investigating off-target effects is crucial. Here are some recommended experimental approaches:
-
Dose-Response Matrix: Perform a dose-response matrix with a wide range of concentrations for both Rsu-1164 and Docetaxel on your cancer cell line and a panel of non-cancerous cell lines (e.g., primary endothelial cells, fibroblasts). This will help determine the therapeutic window.
-
Apoptosis Assays: Quantify apoptosis using methods like Annexin V/PI staining followed by flow cytometry. This can differentiate between cytotoxic and cytostatic effects.
-
Rescue Experiments: If a specific off-target pathway is suspected, attempt rescue experiments by overexpressing or adding a downstream component of the pathway to see if the toxicity can be reversed.
Troubleshooting Guides
Guide 1: Investigating Unexpected Hepatotoxicity
Issue: Elevated liver enzymes (ALT, AST) observed in animal models treated with Rsu-1164 in combination with a tyrosine kinase inhibitor (TKI).
Workflow:
Caption: Workflow for Investigating Hepatotoxicity.
Quantitative Data Summary
Table 1: In-Vitro Cytotoxicity of Rsu-1164 and Paclitaxel Combination
| Cell Line | Treatment | IC50 (nM) Rsu-1164 | IC50 (nM) Paclitaxel | Combination Index (CI) |
| A549 (Lung) | Rsu-1164 alone | 250 | - | - |
| Paclitaxel alone | - | 50 | - | |
| Combination (1:5 ratio) | 50 | 10 | 0.4 (Synergistic) | |
| MCF-7 (Breast) | Rsu-1164 alone | 300 | - | - |
| Paclitaxel alone | - | 75 | - | |
| Combination (1:5 ratio) | 75 | 15 | 0.5 (Synergistic) | |
| HUVEC (Control) | Rsu-1164 alone | >1000 | - | - |
| Paclitaxel alone | - | 200 | - | |
| Combination (1:5 ratio) | 400 | 80 | 0.8 (Additive) |
Combination Index (CI) was calculated using the Chou-Talalay method. CI < 0.9 indicates synergy.
Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with Rsu-1164 and a combination agent.
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with vehicle control, Rsu-1164 alone, the combination agent alone, and the combination of both for 24-48 hours.
-
Cell Harvesting: Aspirate the media and wash cells with ice-cold PBS. Detach the cells using trypsin-EDTA and collect them in a 1.5 mL microcentrifuge tube.
-
Staining: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway Diagram
Caption: Proposed Rsu-1164 Mechanism of Action.
addressing inconsistencies in Rsu 1164 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experimental results related to Ras suppressor protein 1 (Rsu-1). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary inconsistency observed in Rsu-1 research?
A1: The most significant inconsistency is the dual role of Rsu-1 as both a tumor suppressor and a promoter of metastasis. Some studies indicate that high Rsu-1 expression inhibits tumor growth, while others show it enhances cell invasion and metastasis.[1]
Q2: What is the molecular basis for these conflicting experimental outcomes?
A2: A primary reason for the conflicting data is the existence of two Rsu-1 isoforms: a full-length protein (Rsu-1L, ~33 kDa) and a truncated, alternatively spliced isoform (Rsu-1-X1, ~29 kDa).[2][3] These isoforms may have different, and sometimes opposing, functions. For instance, in some cellular contexts, Rsu-1L depletion leads to a compensatory upregulation of the Rsu-1-X1 isoform, which then promotes invasion.[2][4]
Q3: How can I differentiate between the full-length and truncated Rsu-1 isoforms in my experiments?
A3: Western blotting can be used to distinguish between Rsu-1L and Rsu-1-X1. It is crucial to use a high-percentage polyacrylamide gel (e.g., 15%) to achieve sufficient resolution to separate the ~33 kDa and ~29 kDa proteins. Additionally, isoform-specific primers can be designed for qPCR to quantify the mRNA expression levels of each variant.
Q4: In which cellular compartment is Rsu-1 typically localized?
A4: Rsu-1 is known to localize to focal adhesions at the cell-extracellular matrix interface. It is a component of the Integrin-Linked Kinase (ILK)-PINCH-Parvin (IPP) complex, which plays a critical role in cell adhesion and migration.
Q5: What is the known signaling pathway associated with Rsu-1?
A5: Rsu-1 is involved in the Ras signal transduction pathway. It can modulate the activity of downstream kinases such as ERK and JNK. The interaction of Rsu-1 with the IPP complex links it to integrin signaling and the regulation of the actin cytoskeleton.
Troubleshooting Guides
Western Blotting
Issue: Inconsistent or unexpected band sizes for Rsu-1.
| Possible Cause | Troubleshooting Step |
| Presence of two isoforms (Rsu-1L and Rsu-1-X1) | Use a 15% polyacrylamide gel for better separation of the ~33 kDa and ~29 kDa bands. |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice or at 4°C throughout the procedure. |
| Antibody non-specificity | Validate your primary antibody using positive and negative controls (e.g., cells with known Rsu-1 expression and Rsu-1 knockdown/knockout cells). |
Issue: Weak or no Rsu-1 signal.
| Possible Cause | Troubleshooting Step |
| Low Rsu-1 expression in the cell type | Confirm Rsu-1 expression levels in your cell line using qPCR or by consulting literature. Use a positive control cell line with known high Rsu-1 expression. |
| Inefficient protein extraction | Use a lysis buffer appropriate for focal adhesion proteins. Sonication may be required to ensure complete lysis. |
| Poor antibody performance | Optimize primary antibody concentration and incubation time. Ensure the secondary antibody is compatible and used at the correct dilution. |
Immunoprecipitation (IP)
Issue: Low yield of immunoprecipitated Rsu-1.
| Possible Cause | Troubleshooting Step |
| Disruption of the IPP complex | Use a mild lysis buffer (e.g., with non-ionic detergents like NP-40) to preserve protein-protein interactions within the IPP complex. |
| Antibody not suitable for IP | Use an antibody that has been validated for immunoprecipitation. Not all antibodies that work for Western blotting are effective for IP. |
| Inefficient antibody-bead binding | Ensure you are using the correct type of beads (e.g., Protein A or G) for your primary antibody isotype. |
Issue: High background or non-specific binding in IP.
| Possible Cause | Troubleshooting Step |
| Non-specific antibody binding | Pre-clear your lysate by incubating it with beads before adding the primary antibody. |
| Insufficient washing | Increase the number and stringency of wash steps after antibody incubation. |
| High antibody concentration | Titrate your primary antibody to determine the optimal concentration for IP. |
Cell Invasion/Migration Assays
Issue: High variability in cell invasion/migration results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform number of cells are seeded in each well/insert. Create a confluent monolayer for wound healing assays. |
| Variation in Matrigel coating | Ensure a consistent and even coating of Matrigel on transwell inserts. |
| Differential expression of Rsu-1 isoforms | Be aware that the ratio of Rsu-1L to Rsu-1-X1 can influence invasive potential. Silencing one isoform may lead to the upregulation of the other. |
Experimental Protocols
Rsu-1 Isoform Detection by Western Blot
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 15% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-Rsu-1 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate.
Rsu-1 Immunoprecipitation
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the anti-Rsu-1 antibody and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with cold lysis buffer.
-
Elution: Elute the protein complex from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by Western blotting.
Transwell Cell Invasion Assay
-
Insert Preparation: Coat the upper surface of transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the inserts.
-
Chemoattractant: Add complete medium with serum to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of stained cells in multiple fields of view under a microscope.
Visualizations
Caption: Rsu-1 signaling pathway and isoform-specific functions.
Caption: Workflow for detecting Rsu-1 isoforms by Western blot.
Caption: Logic for troubleshooting inconsistent Rsu-1 results.
References
- 1. RSU1 Ras suppressor protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Depletion of Ras Suppressor-1 (RSU-1) promotes cell invasion of breast cancer cells through a compensatory upregulation of a truncated isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Rsu-1 Modulation in Tumors: A Technical Support Center
Welcome to the technical support center for researchers investigating Ras suppressor protein 1 (Rsu-1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing experiments to modulate Rsu-1 expression and understand its function in cancer.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Rsu-1 in cancer?
A1: Rsu-1 is a focal adhesion protein that was initially identified as a suppressor of Ras-induced oncogenic transformation.[1][2] Its role in cancer is complex and context-dependent. In some cancers, such as lung adenocarcinoma, it acts as a tumor suppressor.[3] However, in more aggressive cancers like certain breast and liver cancers, elevated Rsu-1 levels have been associated with increased invasion and metastasis.[4] Rsu-1's primary known interaction is with the ILK-PINCH-Parvin (IPP) complex at focal adhesions, which is crucial for cell adhesion, migration, and signaling.
Q2: What are the known strategies to "activate" Rsu-1 in tumors?
A2: Currently, there are no known small molecules or drugs that directly activate Rsu-1's enzymatic or signaling activity. The primary strategy to enhance Rsu-1 function in a research setting is to increase its expression levels. This is typically achieved through genetic overexpression techniques, such as transient transfection with a plasmid carrying the Rsu-1 cDNA or stable expression using a lentiviral vector.
Q3: How is Rsu-1 expression regulated?
A3: Rsu-1 expression is regulated at both the transcriptional and post-transcriptional levels. MicroRNAs, such as miR-409-5p, have been shown to directly target Rsu-1 mRNA, leading to its degradation and reduced protein expression. The Ras-MEK-ERK signaling pathway has also been implicated in regulating the expression of a truncated isoform of Rsu-1.
Q4: Does Rsu-1 have different isoforms? What are their functions?
A4: Yes, an alternatively spliced, truncated isoform of Rsu-1 (p29) has been identified, particularly in tumor cells with high levels of activated Ras. While the full-length Rsu-1 (p33) can inhibit cell migration by stabilizing the IPP adhesion complex, the truncated p29 isoform appears to have opposing effects, with its depletion leading to inhibited migration. Researchers should be aware of which isoform they are studying, as their functional consequences can differ.
Troubleshooting Guides
Guide 1: Overexpressing Rsu-1 in Cancer Cell Lines
Problem: Low or no expression of Rsu-1 after transfection/transduction.
| Possible Cause | Troubleshooting Step |
| Inefficient Transfection/Transduction | Optimize your transfection or transduction protocol. For plasmid transfection, ensure high-quality, endotoxin-free DNA. For lentiviral transduction, titrate your virus to determine the optimal multiplicity of infection (MOI). |
| Poor Plasmid/Vector Design | Verify the integrity of your Rsu-1 expression construct by sequencing. Ensure it contains a strong constitutive promoter (e.g., CMV, EF1α) suitable for your cell line. |
| Cell Line Characteristics | Some cell lines are inherently difficult to transfect. Consider using a lentiviral system for stable, long-term expression. Also, ensure your cells are healthy, actively dividing, and at an optimal confluency (70-90%) at the time of transfection. |
| Protein Instability/Degradation | Rsu-1 protein levels can be regulated by post-translational modifications and degradation. If mRNA levels are high but protein is low, consider treating cells with a proteasome inhibitor (e.g., MG132) as a diagnostic tool to see if Rsu-1 is being actively degraded. |
Problem: Unexpected phenotypic effects after Rsu-1 overexpression.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Ensure you have appropriate controls, including an empty vector control, to confirm that the observed phenotype is specific to Rsu-1 overexpression. |
| Cell-Type Specific Function | The function of Rsu-1 is highly context-dependent. An anti-tumorigenic effect in one cell line may not be observed in another. Thoroughly characterize the baseline Rsu-1 expression and signaling pathways in your chosen cell model. |
| Expression Levels | Extremely high, non-physiological levels of overexpression can sometimes lead to artifacts. Consider using an inducible expression system to control the level and timing of Rsu-1 expression. |
Guide 2: Investigating Rsu-1 Interactions and Downstream Signaling
Problem: Failure to detect the interaction between Rsu-1 and PINCH-1 by co-immunoprecipitation (Co-IP).
| Possible Cause | Troubleshooting Step |
| Inefficient Antibody | Use a validated antibody for immunoprecipitation. Test several antibodies if necessary. Include a positive control (e.g., a cell line known to have a strong Rsu-1/PINCH-1 interaction) if possible. |
| Lysis Buffer Composition | The stringency of your lysis buffer can affect protein-protein interactions. Start with a gentle lysis buffer (e.g., containing 1% NP-40) and consider testing less stringent buffers if the interaction is not detected. |
| Low Protein Abundance | Ensure you are starting with a sufficient amount of total protein lysate (typically 1-2 mg for Co-IP). Overexpression of tagged versions of Rsu-1 and/or PINCH-1 can also facilitate detection. |
| Disruption of the Complex | In cells with high Ras activation, the association between Rsu-1 and the IPP complex can be reduced. Analyze the Ras activation status of your cells. |
Experimental Protocols
Lentiviral Transduction for Stable Rsu-1 Overexpression
This protocol outlines the general steps for creating stable cell lines overexpressing Rsu-1 using a lentiviral system.
-
Vector Construction: Clone the full-length human Rsu-1 cDNA into a third-generation lentiviral expression vector containing a strong promoter (e.g., pLV-EF1α) and a selectable marker (e.g., puromycin (B1679871) resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with your Rsu-1 expression vector and the necessary packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev, and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest and Titration: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Concentrate the virus if necessary and determine the viral titer.
-
Transduction of Target Cells: Transduce your target cancer cell line with the Rsu-1 lentivirus at an optimized MOI in the presence of a polycation like polybrene to enhance efficiency.
-
Selection of Stable Cells: 24-48 hours post-transduction, begin selecting for stably transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Validation of Overexpression: Confirm Rsu-1 overexpression in the stable cell line by Western blot and qPCR analysis compared to an empty vector control cell line.
Co-Immunoprecipitation of Rsu-1 and PINCH-1
This protocol describes the co-immunoprecipitation of endogenous Rsu-1 and PINCH-1 from cell lysates.
-
Cell Lysis: Lyse cultured cells with a cold, non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, with protease and phosphatase inhibitors).
-
Pre-clearing the Lysate: Incubate the cell lysate with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Rsu-1 or anti-PINCH-1 antibody (or an isotype control IgG) overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them 3-4 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against Rsu-1 and PINCH-1.
Transwell Migration Assay
This protocol is for assessing the effect of Rsu-1 modulation on cancer cell migration.
-
Cell Preparation: Culture your Rsu-1 modulated and control cells. 24 hours before the assay, serum-starve the cells.
-
Assay Setup: Resuspend the cells in a serum-free medium. Add a defined number of cells (e.g., 5 x 10^4) to the upper chamber of a Transwell insert (typically with an 8 µm pore size).
-
Chemoattractant: In the lower chamber, add a medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
-
Fixation and Staining: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol (B129727) or ethanol (B145695) and stain with a solution like crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope. Compare the migration rates between your Rsu-1 modulated and control cells.
Signaling Pathways and Workflows
Caption: Rsu-1 signaling at the focal adhesion.
Caption: Workflow for Rsu-1 overexpression studies.
References
- 1. RSU1 - Wikipedia [en.wikipedia.org]
- 2. The Rsu-1-PINCH1-ILK complex is regulated by Ras activation in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ルシフェラーゼ アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Ras Suppressor-1 (RSU1) in Cancer Cell Metastasis: A Tale of a Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling RSU 1164 and RSU 1069: A Case of Mistaken Identity in Drug Development Research
An extensive review of publicly available data reveals that "RSU 1164" and "RSU 1069" do not correspond to any known investigational drugs or chemical compounds within the pharmaceutical research and development landscape. The acronym "RSU" predominantly refers to "Restricted Stock Units," a form of equity compensation provided to employees. The numerical identifiers "1164" and "1069" appear to be arbitrary and do not align with any established nomenclature for therapeutic agents.
Therefore, a direct comparison of the efficacy and toxicity of "this compound" and "RSU 1069" is not feasible as these entities do not exist in the context of pharmacological science. The initial query likely stems from a misunderstanding of the term "RSU."
Understanding Restricted Stock Units (RSUs)
Restricted Stock Units (RSUs) are a grant of a value equivalent to a certain number of a company's shares.[1][2] This form of compensation is subject to a vesting schedule, which is typically based on a predetermined period of employment or the achievement of specific performance goals.[1] Upon vesting, the employee receives the shares or the cash equivalent.[3]
RSUs differ from stock options in that the recipient does not have to purchase the shares.[4] Once vested, RSUs are taxed as ordinary income.
The Importance of Precise Terminology in Scientific Research
This situation highlights the critical importance of precise and accurate terminology in scientific and research contexts. The misinterpretation of an acronym can lead to significant confusion and misdirected efforts. In drug development, compounds are typically identified by specific alphanumeric codes assigned by the developing organization (e.g., LY3298176, PF-07321332) or by their non-proprietary names (e.g., tirzepatide, nirmatrelvir) once established.
For researchers, scientists, and drug development professionals, adherence to standardized nomenclature is paramount for clear communication, accurate data retrieval, and the overall integrity of the research process. When encountering unfamiliar terms or codes, it is essential to verify their meaning and context through reliable scientific databases and official sources.
References
A Comparative Guide to Nitroimidazole Radiosensitizers: Rsu 1164, Misonidazole, and Etanidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three key nitroimidazole radiosensitizers: Rsu 1164, misonidazole (B1676599), and etanidazole (B1684559). The information is intended to assist researchers and drug development professionals in understanding the relative performance, mechanisms, and experimental evaluation of these compounds.
Introduction to Nitroimidazole Radiosensitizers
Nitroimidazoles are a class of compounds that selectively sensitize hypoxic tumor cells to the cytotoxic effects of ionizing radiation. Tumor hypoxia is a major factor contributing to radioresistance, and these agents, by mimicking the effect of oxygen, enhance the efficacy of radiotherapy. Their mechanism of action is rooted in their bioreductive activation under hypoxic conditions, leading to the formation of reactive intermediates that can inflict cellular damage, primarily to DNA. This guide focuses on a comparative analysis of this compound, a bifunctional nitroimidazole with an alkylating aziridine (B145994) group, and the more clinically established radiosensitizers, misonidazole and etanidazole.
Performance Comparison
The following tables summarize the available quantitative data for this compound, misonidazole, and etanidazole, focusing on their radiosensitizing efficacy, toxicity, and pharmacokinetic properties. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited in the published literature.
Table 1: Radiosensitizing Efficacy
| Compound | Sensitizer Enhancement Ratio (SER) / Dose Modification Factor (DMF) | Cell Line / Tumor Model | Experimental Conditions | Reference |
| This compound | More efficient than misonidazole in vitro | V79 cells | In vitro | [1] |
| Misonidazole | 1.7 (immediate plating), 2.1 (delayed plating) | Human melanoma (Na11) in nude mice | 1 mg/g body weight | [2] |
| 1.57 (skin), 1.0 (intestine), 1.0 (bone marrow) | Mouse normal tissues | 0.5 mg/g body weight with hyperthermia | [3] | |
| Etanidazole | Similar to misonidazole at similar tumor concentrations | EMT6/SF and SCC-VII/SF mouse tumors | Excision assays | [4] |
| DMF of 1.92 (0.32 µmoles/g), 1.69 (0.21 µmoles/g) | MDAH-MCa-4 mouse tumors | TCD50 assay | [4] |
Note: SER/DMF values are highly dependent on the experimental model, drug concentration, and radiation dose.
Table 2: Comparative Toxicity
| Compound | Toxicity Profile | Key Findings | Reference |
| This compound | Reduced toxicity compared to parent compound RSU-1069 | Alkyl-substitution of the aziridine ring reduces toxicity. Provides a moderate therapeutic advantage over misonidazole based on cellular toxicity data. | |
| Misonidazole | Dose-limiting peripheral neuropathy | A major limitation in clinical trials. | |
| Etanidazole | Reduced neurotoxicity compared to misonidazole | Designed to be more hydrophilic to reduce central nervous system penetration. |
Table 3: Pharmacokinetic Properties
| Compound | Key Pharmacokinetic Parameters | Species | Reference |
| This compound | Not extensively reported in comparative studies. | - | - |
| Misonidazole | Variable absorption and half-life depending on administration route. | Human, Mouse | |
| Etanidazole | More hydrophilic than misonidazole, leading to different distribution and excretion profiles. | Human |
Mechanism of Action and Signaling Pathways
Nitroimidazole radiosensitizers share a common mechanism of action involving bioreductive activation in hypoxic environments. The electron-affinic nitro group is reduced by intracellular reductases, forming a reactive nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound. However, under hypoxic conditions, further reduction occurs, leading to the formation of highly reactive cytotoxic species, including nitroso and hydroxylamine (B1172632) derivatives. These intermediates can cause cellular damage through various mechanisms, most notably by reacting with DNA to cause strand breaks and adducts.
This compound possesses a dual mechanism of action due to its 2-nitroimidazole (B3424786) core and an alkylating aziridine side chain. The nitroimidazole moiety provides hypoxia-selective radiosensitization, while the aziridine group can directly alkylate and cross-link DNA, contributing to its cytotoxic effect, particularly after prolonged incubation under hypoxic conditions.
The following diagram illustrates the general bioreductive activation pathway of nitroimidazole radiosensitizers and the subsequent induction of DNA damage.
Caption: Bioreductive activation of nitroimidazoles in hypoxic cells.
Experimental Protocols
The following sections detail the methodologies for two key experiments used to evaluate the efficacy of radiosensitizers.
In Vitro Clonogenic Survival Assay
This assay is the gold standard for assessing the effect of cytotoxic agents on the reproductive integrity of cells.
Protocol:
-
Cell Culture: Maintain the desired cancer cell line in appropriate culture medium and conditions.
-
Cell Seeding: Harvest exponentially growing cells and seed a known number of cells into multi-well plates or petri dishes. The number of cells seeded is adjusted based on the expected survival fraction for each treatment condition to yield a countable number of colonies (typically 50-150).
-
Drug Treatment and Irradiation:
-
Allow cells to attach for several hours.
-
For radiosensitizer-treated groups, add the compound at the desired concentration and incubate for a specified period (e.g., 1-4 hours) under either normoxic or hypoxic conditions.
-
Irradiate the cells with a range of radiation doses using a calibrated radiation source. Control groups include untreated cells and cells treated with the radiosensitizer alone.
-
-
Colony Formation: After treatment, remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 7-14 days to allow for colony formation.
-
Staining and Counting:
-
Fix the colonies with a solution such as methanol (B129727) or paraformaldehyde.
-
Stain the colonies with a dye like crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies counted / (Number of cells seeded x PE/100)).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.
-
The Sensitizer Enhancement Ratio (SER) is calculated as the ratio of the radiation dose required to produce a given level of cell kill (e.g., SF = 0.1) in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.
-
Caption: Workflow for the in vitro clonogenic survival assay.
In Vivo Tumor Growth Delay Assay
This assay evaluates the in vivo efficacy of a cancer therapy by measuring the time it takes for a tumor to regrow to a specific size after treatment.
Protocol:
-
Animal Model: Use an appropriate animal model, typically immunodeficient mice, bearing a xenografted human tumor or a syngeneic tumor.
-
Tumor Implantation: Inject a known number of tumor cells subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Tumor volume is typically calculated using the formula: Volume = (length x width²) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into different treatment groups:
-
Control (vehicle)
-
Radiation alone
-
Radiosensitizer alone
-
Radiosensitizer + Radiation
-
-
Drug Administration and Irradiation: Administer the radiosensitizer at the desired dose and route. After a specified time, irradiate the tumors with a single or fractionated dose of radiation.
-
Post-Treatment Monitoring: Continue to measure tumor volume at regular intervals until the tumors reach a predetermined endpoint size (e.g., 1000 mm³), or until the end of the study period.
-
Data Analysis:
-
Plot the mean tumor volume for each group as a function of time.
-
Determine the time it takes for the tumors in each group to reach the endpoint volume.
-
The tumor growth delay is calculated as the difference in the time it takes for the tumors in a treated group to reach the endpoint volume compared to the control group.
-
Caption: Workflow for the in vivo tumor growth delay assay.
Conclusion
This compound, with its dual mechanism of action, shows promise as a potent radiosensitizer with a potentially improved therapeutic window compared to earlier nitroimidazoles. However, a comprehensive understanding of its performance relative to established compounds like misonidazole and etanidazole is hampered by the lack of direct comparative studies. The data presented in this guide highlights the need for further research to directly compare the efficacy and toxicity of these agents under standardized experimental conditions. Such studies will be crucial for guiding the future development and clinical application of nitroimidazole radiosensitizers.
References
- 1. Analogues of RSU-1069: radiosensitization and toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosensitization of tumors and normal tissues by combined treatment with misonidazole and heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of radiosensitization by etanidazole and pimonidazole in mouse tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytocidal effects of misonidazole, Ro 03-8799, and RSU-1164 on euoxic and hypoxic BP-8 murine sarcoma cells at normal and elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
RSU-1164: A Comparative Guide to its Hypoxic Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypoxic selectivity of the nitroimidazole-based prodrug, RSU-1164, with other hypoxia-activated prodrugs (HAPs). The information presented is supported by experimental data to aid in the evaluation of its potential as a targeted cancer therapeutic.
Executive Summary
RSU-1164 is a second-generation 2-nitroimidazole (B3424786) derivative designed as a hypoxia-activated prodrug. It is a less toxic analogue of its predecessor, RSU-1069. The core principle behind its mechanism of action lies in the selective reduction of its nitro group within the low-oxygen (hypoxic) environment characteristic of solid tumors. This reduction transforms the inert prodrug into a highly reactive bifunctional alkylating agent, leading to the formation of interstrand DNA crosslinks (ICLs) and subsequent cancer cell death. This targeted activation minimizes toxicity to healthy, well-oxygenated tissues, offering a significant therapeutic window.
Comparative Performance Data
The hypoxic selectivity of a prodrug is a critical measure of its efficacy and safety. It is often expressed as the hypoxic cytotoxicity ratio (HCR), which is the ratio of the drug concentration required to produce the same level of cell killing under normoxic conditions compared to hypoxic conditions.
| Prodrug | Chemical Class | Hypoxic Cytotoxicity Ratio (HCR) | Cell Line | Exposure Time | Reference |
| RSU-1164 | 2-Nitroimidazole | 16 | BP-8 Murine Sarcoma | 1 hour | [1] |
| RSU-1164 | 2-Nitroimidazole | 73 | BP-8 Murine Sarcoma | 3 hours | [1] |
| Misonidazole | 2-Nitroimidazole | ~16-18 | BP-8 Murine Sarcoma | 1 hour | [1] |
| Ro 03-8799 | 2-Nitroimidazole | ~16-18 | BP-8 Murine Sarcoma | 1 hour | [1] |
| "Compound 73" (similar to RSU-1164) | 2-Nitroimidazole | 2500 | EMT6 Murine Mammary Carcinoma | Not Specified | |
| TH-302 (Evofosfamide) | 2-Nitroimidazole | >200 (in many cell lines) | Various Human Cancer Cell Lines | Not Specified |
Note: Direct head-to-head comparative studies of RSU-1164 with all other HAPs under identical conditions are limited. The data presented is compiled from available literature and should be interpreted with consideration of the different experimental setups. The increased HCR of RSU-1164 with longer exposure highlights the contribution of its alkylating function to cytotoxicity under prolonged hypoxia[1].
Experimental Protocols
Validation of Hypoxic Selectivity using a Clonogenic Assay
This protocol outlines a standard method for determining the hypoxic cytotoxicity of a compound like RSU-1164.
1. Cell Culture and Plating:
- Culture the desired cancer cell line (e.g., HT1080 fibrosarcoma, A549 lung carcinoma) in appropriate complete growth medium.
- Harvest exponentially growing cells and prepare a single-cell suspension.
- Plate a known number of cells into multiple 6-well plates. The number of cells plated per well should be adjusted based on the expected toxicity of the drug concentrations to be tested, aiming for 50-100 colonies per plate in the untreated controls.
2. Induction of Hypoxia:
- Place one set of plates in a standard normoxic incubator (21% O₂, 5% CO₂).
- Place the parallel set of plates into a hypoxic chamber or a tri-gas incubator.
- Induce hypoxia by flushing the chamber with a gas mixture of low oxygen content (e.g., 1% O₂, 5% CO₂, 94% N₂) for a sufficient time to equilibrate.
3. Drug Treatment:
- Prepare a series of dilutions of RSU-1164 in the appropriate cell culture medium.
- Add the drug-containing medium to the designated wells in both the normoxic and hypoxic plates. Include untreated control wells in both conditions.
- Incubate the plates for the desired exposure time (e.g., 1, 3, or 24 hours).
4. Colony Formation:
- After the treatment period, remove the drug-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh, drug-free medium.
- Return the plates to the normoxic incubator and allow colonies to form over a period of 7-14 days.
5. Staining and Counting:
- When colonies are of a sufficient size (typically >50 cells), aspirate the medium and fix the colonies with a solution such as methanol (B129727) or a mixture of methanol and acetic acid.
- Stain the colonies with a staining solution like crystal violet.
- Wash the plates with water and allow them to air dry.
- Count the number of colonies in each well.
6. Data Analysis:
- Calculate the surviving fraction for each drug concentration by dividing the average number of colonies in the treated wells by the average number of colonies in the untreated control wells (plating efficiency).
- Plot the surviving fraction against the drug concentration for both normoxic and hypoxic conditions to generate dose-response curves.
- Determine the IC₅₀ (the drug concentration that inhibits colony formation by 50%) for both conditions.
- Calculate the hypoxic cytotoxicity ratio (HCR) as: HCR = IC₅₀ (normoxic) / IC₅₀ (hypoxic) .
Mechanism of Action and Signaling Pathways
The selective cytotoxicity of RSU-1164 is a multi-step process initiated by the unique tumor microenvironment.
Experimental Workflow for Validating Hypoxic Selectivity
Experimental workflow for determining the hypoxic cytotoxicity ratio (HCR).
Signaling Pathway of RSU-1164 Activation and Cytotoxicity
Under hypoxic conditions, intracellular nitroreductases, such as cytochrome P450 reductase, reduce the nitro group of RSU-1164. This reduction is a key step that is inhibited by the presence of oxygen, thus conferring selectivity. The reduction process transforms RSU-1164 into a reactive species with two alkylating aziridine (B145994) groups. This bifunctional agent can then form covalent bonds with nucleophilic sites on macromolecules, most critically, with the DNA bases.
The formation of interstrand DNA crosslinks (ICLs) is a highly cytotoxic lesion. ICLs physically block the separation of the DNA double helix, thereby obstructing essential cellular processes like DNA replication and transcription. This leads to replication fork stalling and the activation of the DNA Damage Response (DDR) pathway.
Key proteins in the DDR, such as ATR (Ataxia Telangiectasia and Rad3-related) and CHK1 (Checkpoint Kinase 1), are activated in response to replication stress caused by ICLs. The Fanconi Anemia (FA) pathway and Homologous Recombination (HR) are the primary repair mechanisms for ICLs. However, if the damage is overwhelming or the repair mechanisms are deficient, as is common in many cancer cells, the persistent DNA damage signals for the initiation of apoptosis (programmed cell death). This is often mediated by the p53 tumor suppressor pathway, leading to the activation of pro-apoptotic proteins like BAX and BAK, release of cytochrome c from the mitochondria, and subsequent activation of caspases, which execute the apoptotic program.
References
Comparative Analysis of Rsu 1164 and Standard Chemotherapeutics: A Guide for Researchers
In the landscape of oncological research, the quest for therapeutic agents with enhanced efficacy and reduced toxicity is paramount. This guide provides a comparative analysis of Rsu 1164, a hypoxia-activated prodrug, against standard-of-care chemotherapeutics—doxorubicin (B1662922), cisplatin, and paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, detailed experimental methodologies, and an exploration of the respective mechanisms of action.
Quantitative Data Presentation
The following tables summarize the available preclinical data for this compound and the standard chemotherapeutics. It is crucial to note that the lack of head-to-head studies necessitates a cautious interpretation of these comparative data points.
Table 1: In Vivo Efficacy of this compound and Standard Chemotherapeutics in Preclinical Models
| Compound | Animal Model | Tumor Type | Dosing Regimen | Observed Efficacy | Citation(s) |
| This compound | Copenhagen Rats | Dunning R-3327 AT-2 Prostate Cancer | 200 mg/kg (IP) | Retardation in tumor growth (synergistic with PDT) | [1] |
| This compound | Mice | KHT Sarcoma | 1.0 to 2.0 mmol/kg | Increased tumor cell killing by a factor of 1.5-1.6 (in combination with CCNU) | [2] |
| Doxorubicin | Mice | Murine Mammary Carcinoma | 5.0 mg/kg (IV) | 50% reduction in tumor growth | |
| Cisplatin | N/A | N/A | N/A | Data from a directly comparable in vivo model not found in the provided search results. | |
| Paclitaxel | Mice | Murine Mammary Carcinoma | 25.0 mg/kg (IP) | 50% reduction in tumor growth |
N/A: Not Available from the provided search results.
Table 2: In Vitro Cytotoxicity of Standard Chemotherapeutics in Various Cancer Cell Lines (IC50 Values)
| Compound | Cancer Cell Line | IC50 Value | Citation(s) |
| Doxorubicin | Anaplastic Thyroid Cancer (C643) | ~10 nM | |
| Anaplastic Thyroid Cancer (C3948) | ~10 nM | ||
| Cisplatin | Anaplastic Thyroid Cancer (C643) | ~1 µM | |
| Anaplastic Thyroid Cancer (C3948) | ~3 µM | ||
| Ovarian Carcinoma Cell Lines | 0.1-0.45 µg/ml | ||
| Paclitaxel | Ovarian Carcinoma Cell Lines | 0.4-3.4 nM | |
| Breast Cancer Cell Lines (SK-BR-3, MDA-MB-231, T-47D) | ~2-10 nM |
IC50 values for this compound in specific cancer cell lines were not available in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature concerning this compound and standard chemotherapeutics.
In Vivo Tumor Growth Delay Assay for this compound
-
Animal Model: Copenhagen rats bearing established Dunning R-3327 AT-2 prostate cancers.
-
Treatment Groups:
-
Control (vehicle)
-
This compound alone (200 mg/kg, administered intraperitoneally)
-
Photodynamic Therapy (PDT) alone (Hematoporphyrin derivative at 20 mg/kg IP, followed 24 hours later by 630 nm light exposure)
-
Combination of this compound and PDT.
-
-
Procedure:
-
Tumors are allowed to establish and reach a predetermined size.
-
Animals are randomized into treatment groups.
-
This compound is administered 30 minutes before light exposure in the combination group.
-
Tumor dimensions are measured at regular intervals using calipers.
-
Tumor volume is calculated using the formula: (length × width²) / 2.
-
Tumor growth curves are plotted for each group to assess treatment efficacy.
-
-
Endpoint: Retardation in tumor growth compared to the control group.[1]
In Vivo Cytotoxicity and Chemosensitization Assay for this compound
-
Animal Model: Mice with intramuscularly grown KHT sarcomas.
-
Treatment Groups:
-
Various doses of this compound alone.
-
Combination of a fixed dose of this compound (1.0 to 2.0 mmol/kg) with a range of doses of the nitrosourea (B86855) CCNU.
-
-
Procedure:
-
Tumor cells are implanted and allowed to grow.
-
Animals receive treatment as per the group allocation.
-
22-24 hours after treatment, tumors are excised.
-
A single-cell suspension is prepared from the tumor tissue.
-
Tumor cell survival is determined using a soft agar (B569324) clonogenic assay.
-
-
Endpoint: The number of surviving tumor cell colonies is counted to determine the cytotoxic and chemosensitizing effects.[2]
In Vitro Cytotoxicity Assay (MTT Assay) for Standard Chemotherapeutics
-
Cell Lines: Various cancer cell lines (e.g., anaplastic thyroid, ovarian, breast).
-
Reagents:
-
Selected chemotherapeutic agent (Doxorubicin, Cisplatin, or Paclitaxel).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO).
-
-
Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the chemotherapeutic agent.
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved by adding a solubilization buffer.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Endpoint: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the drug concentration that inhibits 50% of cell growth.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these drugs exert their cytotoxic effects is fundamental to their rational application and the development of novel therapeutic strategies.
This compound: Hypoxia-Activated DNA Alkylation
This compound is a bioreductively activated prodrug, meaning it is relatively inert in well-oxygenated normal tissues but becomes a potent cytotoxic agent in the hypoxic microenvironment characteristic of many solid tumors.[1] Under low oxygen conditions, nitroreductase enzymes reduce the nitro group of this compound. This reduction activates the aziridine (B145994) ring, transforming the molecule into a highly reactive bifunctional alkylating agent. This activated form can then form covalent bonds with macromolecules, particularly DNA, leading to interstrand and intrastrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
Caption: this compound activation pathway in hypoxic tumor environments.
Standard Chemotherapeutics: Diverse Mechanisms of Cytotoxicity
The standard chemotherapeutics analyzed herein employ distinct mechanisms to induce cancer cell death.
-
Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism of action. It intercalates into DNA, physically obstructing DNA and RNA synthesis. It also inhibits topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication, leading to DNA double-strand breaks. Furthermore, doxorubicin can generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, including DNA, proteins, and lipids.
References
- 1. Synergistic enhancement of the efficacy of the bioreductively activated alkylating agent RSU-1164 in the treatment of prostatic cancer by photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chemosensitizing and cytotoxic effects of this compound and RSU 1165 in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy of RSU-1164 in Preclinical Cancer Models
This guide provides a comparative analysis of RSU-1164, an experimental bioreductively activated alkylating agent, based on available preclinical data. The content is intended for researchers, scientists, and professionals in drug development interested in hypoxia-activated cancer therapies.
RSU-1164, chemically identified as cis-2,3-dimethyl 1-(2-nitro-1-imidazolyl)-3-(1-aziridinyl)-2-propanol, is a next-generation compound developed from the lead agent RSU-1069.[1] Its primary mechanism revolves around selective activation in low-oxygen (hypoxic) environments, a common characteristic of solid tumors. This targeted activation makes it a promising candidate for enhancing conventional cancer treatments like chemotherapy and radiotherapy.
Mechanism of Action
RSU-1164 is classified as a bioreductively activated agent.[2] In environments with normal oxygen levels, the compound remains relatively inert. However, within the hypoxic core of a tumor, RSU-1164 undergoes metabolic reduction. This process transforms it into a highly reactive bifunctional alkylating agent.[2] The activated form can then create crosslinks within and between macromolecules like DNA, leading to irreparable damage and subsequent cell death.[2] This selective cytotoxicity in hypoxic cells is the cornerstone of its therapeutic potential.
Comparative Efficacy Data
The efficacy of RSU-1164 has been evaluated primarily in its capacity to enhance other cancer treatments and in comparison to its more toxic parent compound, RSU-1069.
This table summarizes the relative cytotoxicity of RSU-1164 compared to its lead compound in a murine KHT sarcoma model.
| Compound | Relative Cytotoxicity (Dose for 50% Cell Survival) | Reference |
| RSU-1069 | Baseline | [1] |
| RSU-1164 | 4-6 times less cytotoxic than RSU-1069 |
This table presents data on the ability of RSU-1164 to enhance the cell-killing effects of the nitrosourea (B86855) chemotherapeutic agent, CCNU, in a murine KHT sarcoma model.
| Treatment Group | Tumor Cell Killing Enhancement Factor | Bone Marrow Toxicity | Reference |
| CCNU alone | 1.0 (Baseline) | Baseline | |
| CCNU + RSU-1164 (1.0-2.0 mmol/kg) | 1.5 - 1.6 | Not enhanced |
This table outlines the results of combining RSU-1164 with PDT in a Dunning R-3327 AT-2 prostate cancer model in rats. PDT is known to induce vascular collapse, thereby increasing tumor hypoxia.
| Treatment Group | Outcome | Conclusion | Reference |
| PDT alone | Tumor growth retardation | Monotherapy | |
| RSU-1164 alone (200 mg/kg) | Tumor growth retardation | Monotherapy | |
| PDT + RSU-1164 | Synergistic, greater tumor retardation | Combination |
Experimental Protocols
Detailed protocols were not provided in the source abstracts. The following are generalized methodologies based on the descriptions in the cited studies.
-
Model: KHT sarcomas are grown intramuscularly in mice.
-
Treatment Groups:
-
Control (vehicle).
-
CCNU at various doses.
-
RSU-1164 at a fixed dose (e.g., 1.0-2.0 mmol/kg).
-
Combination of CCNU (varied doses) and RSU-1164 (fixed dose), administered simultaneously.
-
-
Efficacy Endpoint: 22-24 hours post-treatment, tumors are excised. Tumor cell survival is quantified using a soft agar (B569324) clonogenic assay.
-
Toxicity Endpoint: Normal tissue toxicity is assessed by harvesting bone marrow and performing a CFU-S (colony-forming unit-spleen) assay to measure stem cell survival.
-
Model: Dunning R-3327 AT-2 prostate cancers are established in Copenhagen rats.
-
PDT Protocol: Hematoporphyrin derivative (HPD, 20 mg/kg) is injected intraperitoneally. After 24 hours, the tumor is exposed to 630 nm light.
-
Treatment Groups:
-
Control.
-
PDT alone.
-
RSU-1164 alone (200 mg/kg, IP).
-
Combination: RSU-1164 administered 30 minutes before light exposure in the PDT protocol.
-
-
Endpoint: The primary outcome is the retardation in tumor growth over time, measured for each group to assess for synergistic effects.
Summary and Conclusion
The available preclinical data suggests that RSU-1164 is a promising experimental agent with a favorable toxicity profile compared to its parent compound, RSU-1069. Its key therapeutic value lies in its ability to be selectively activated in hypoxic tumor environments, which allows it to significantly enhance the efficacy of other treatment modalities.
Specifically, RSU-1164 has been shown to:
-
Increase the tumor cell killing effect of the chemotherapeutic agent CCNU without a corresponding increase in bone marrow toxicity, thereby widening the therapeutic window.
-
Act synergistically with photodynamic therapy, a treatment that itself induces hypoxia, leading to greater tumor growth retardation than either treatment alone.
While these early findings are significant, it is important to note that they are derived from animal models. There is no publicly available data on the long-term efficacy or safety of RSU-1164 in human clinical trials. Further investigation would be required to translate these preclinical benefits into a viable clinical treatment.
References
- 1. The chemosensitizing and cytotoxic effects of RSU 1164 and RSU 1165 in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic enhancement of the efficacy of the bioreductively activated alkylating agent RSU-1164 in the treatment of prostatic cancer by photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of Rsu 1164's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of Rsu 1164 with alternative chemo- and radiosensitizing agents. The information is compiled from preclinical studies to offer an objective overview of its performance, supported by available experimental data.
This compound: A Bioreductively Activated Alkylating Agent
This compound is a nitroimidazole compound that functions as a bioreductively activated alkylating agent.[1] Its mechanism of action is particularly relevant in the hypoxic microenvironment of solid tumors. In low-oxygen conditions, this compound is reduced to a highly reactive species that can crosslink macromolecules, leading to tumor cell death.[1] This targeted activation in hypoxic regions makes it a promising candidate for enhancing the efficacy of both chemotherapy and radiotherapy.
Performance Comparison of this compound and Alternatives
To provide a clear overview of this compound's anti-tumor activity in relation to other agents, the following tables summarize key findings from preclinical studies. Direct comparative studies with this compound are limited; therefore, data from studies on its parent compound, RSU 1069, and other bioreductive agents like Tirapazamine and Nimorazole are included for a broader context.
Table 1: In Vivo Efficacy of this compound in Combination Therapies
| Compound/Treatment | Combination Agent | Animal Model | Tumor Type | Key Findings | Reference |
| This compound | CCNU | Murine | KHT Sarcoma | Increased tumor cell killing by a factor of 1.5-1.6 compared to CCNU alone. | [2] |
| This compound | Photodynamic Therapy (PDT) | Copenhagen Rats | Dunning R-3327 AT-2 Prostate Cancer | Synergistically produced a greater retardation in tumor growth than either monotherapy. | [1] |
Table 2: Comparative Efficacy of Bioreductive Agents
| Compound | Combination Agent | Animal Model/Cell Line | Tumor Type/Endpoint | Key Findings | Reference |
| RSU 1069 (Parent of this compound) | Melphalan | Murine | MT Tumor | Enhancement of melphalan's cytotoxic action by a factor of 3.0. | |
| Tirapazamine | Cisplatin (B142131) & Radiation | Human Patients | Advanced Head and Neck Squamous Cell Carcinoma | 3-year failure-free survival of 55% (vs. 44% with fluorouracil, cisplatin, and radiation). | [3] |
| Tirapazamine | Cisplatin & Radiation | Human Patients | Advanced Head and Neck Squamous Cell Carcinoma | No significant improvement in 2-year overall survival compared to cisplatin and radiation alone. | |
| Nimorazole | Radiotherapy | Human Patients | Supraglottic Larynx and Pharynx Carcinoma | Significantly improved 5-year loco-regional tumor control (49% vs. 33% with placebo). | |
| Nimorazole | Radiotherapy | Human Patients | Hypoxic Head and Neck Cancers | Did not significantly improve loco-regional control or survival. |
Table 3: Cytotoxicity Data
| Compound | Cell Line | Condition | Key Findings | Reference |
| This compound | KHT Sarcoma Cells | In vivo | 4-6 times less cytotoxic than RSU 1069. | |
| RSU 1069 | CHO Cells | Hypoxic | ~250 times more toxic than misonidazole. | |
| RSU 1069 | CHO Cells | Aerobic | ~50 times more toxic than misonidazole. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key studies cited.
This compound with CCNU in KHT Sarcoma Model
-
Animal Model: Mice with intramuscularly grown KHT sarcomas.
-
Treatment Groups:
-
This compound at a range of doses.
-
CCNU at a range of doses.
-
Combination of a fixed dose of this compound (1.0 to 2.0 mmol/kg) with a range of CCNU doses.
-
-
Endpoint: Tumor cell survival determined 22-24 hours after treatment using a soft agar (B569324) clonogenic assay.
-
Toxicity Assessment: Normal tissue toxicity assessed by bone marrow CFU-S assay.
This compound with Photodynamic Therapy in Prostate Cancer Model
-
Animal Model: Copenhagen rats with established Dunning R-3327 AT-2 prostate cancers.
-
Treatment Groups:
-
PDT alone: Hematoporphyrin derivative (HPD) 20 mg/kg injected IP, followed 24 hours later by 630 nm light exposure (400 mW/cm² for 30 min).
-
This compound alone: 200 mg/kg injected IP.
-
Combination: this compound (200 mg/kg) administered 30 minutes before light exposure in the PDT protocol.
-
-
Endpoint: Retardation in tumor growth.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Proposed Signaling Pathway for this compound
Under hypoxic conditions, this compound is activated and functions as a bifunctional alkylating agent, leading to DNA damage and subsequent cell death.
Caption: Proposed mechanism of this compound activation and induction of cell death.
Experimental Workflow for In Vivo Cross-Study Validation
This diagram outlines a typical workflow for comparing the anti-tumor activity of different compounds in a preclinical setting.
Caption: A generalized workflow for preclinical cross-study validation of anti-tumor agents.
References
- 1. Synergistic enhancement of the efficacy of the bioreductively activated alkylating agent RSU-1164 in the treatment of prostatic cancer by photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chemosensitizing and cytotoxic effects of this compound and RSU 1165 in a murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
RSU-1164: A Comparative Guide to its Efficacy in Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the efficacy of RSU-1164, a hypoxia-activated prodrug, across various cancer cell line models. Drawing from available preclinical data, this document outlines its mechanism of action, cytotoxic and radiosensitizing effects, and provides detailed experimental protocols for its evaluation.
Overview of RSU-1164
RSU-1164 is a 2-nitroimidazole (B3424786) derivative that functions as a bioreductive drug. Its cytotoxic and radiosensitizing properties are selectively activated under hypoxic conditions, a common feature of the tumor microenvironment. As an analogue of RSU-1069, RSU-1164 was developed to offer a better toxicity profile while retaining potent anti-cancer activity.
Mechanism of Action
Under low oxygen conditions, the nitro group of RSU-1164 is reduced by cellular reductases to form a highly reactive radical anion. This reduced form can then exert cytotoxic effects through two primary mechanisms:
-
DNA Damage: The reduced RSU-1164 acts as a bifunctional alkylating agent, capable of forming cross-links within and between DNA strands. This damage inhibits DNA replication and transcription, ultimately leading to cell death.
-
Radiosensitization: The presence of the electron-affinic nitroimidazole group makes RSU-1164 an effective radiosensitizer. Under hypoxic conditions, it can mimic the effect of oxygen in "fixing" radiation-induced DNA damage, making it more difficult for cancer cells to repair and thereby increasing their sensitivity to radiation therapy.
Comparative Efficacy of RSU-1164
| Cancer Model | Cell Line/Tumor | Experimental Conditions | Key Findings | Reference |
| Murine Sarcoma | KHT Sarcoma | In vivo, intramuscular tumors | RSU-1164 was found to be 4-6 times less cytotoxic than its parent compound, RSU-1069. | [1] |
| Murine Sarcoma | KHT Sarcoma | In vivo, in combination with CCNU (nitrosourea) | A 1.0 to 2.0 mmol/kg dose of RSU-1164 increased tumor cell killing by a factor of 1.5-1.6 when combined with CCNU, without enhancing bone marrow toxicity. | [1] |
| Murine Sarcoma | BP-8 Murine Sarcoma Cells | In vitro, euoxic vs. hypoxic conditions | RSU-1164 demonstrated a significant hypoxia-selective cytotoxicity. The euoxic/hypoxic toxicity ratio increased from 16 after 1 hour of incubation to 73 after 3 hours, indicating a pronounced effect under prolonged hypoxia. |
Note: The lack of standardized IC50 values across multiple human cancer cell lines in a centralized database is a current limitation in providing a direct, broad-spectrum comparison of RSU-1164's potency. The available data primarily focuses on its hypoxia-selective action and its role as a chemosensitizer and radiosensitizer in specific preclinical models.
Experimental Protocols
Clonogenic Survival Assay for Assessing Hypoxia-Selective Cytotoxicity
This protocol outlines a generalized method for evaluating the efficacy of a hypoxia-activated compound like RSU-1164 using a clonogenic survival assay.
1. Cell Culture and Plating:
-
Culture the desired cancer cell lines in their recommended growth medium.
-
Harvest exponentially growing cells and prepare a single-cell suspension.
-
Count the cells and determine viability using a method such as trypan blue exclusion.
-
Plate a predetermined number of cells into 6-well plates. The number of cells plated will depend on the expected toxicity of the treatment and the plating efficiency of the cell line, aiming for 50-150 colonies per well. Prepare triplicate wells for each condition.
-
Allow cells to attach overnight in a standard incubator (37°C, 5% CO2).
2. Hypoxic and Normoxic Treatment:
-
Hypoxic Conditions: Place the designated plates in a hypoxic chamber or incubator with a controlled gas environment (e.g., 95% N2, 5% CO2, <0.1% O2) for a pre-determined period (e.g., 4-6 hours) to allow for equilibration before adding the drug.
-
Normoxic Conditions: Keep the control plates in a standard incubator.
-
Prepare a stock solution of RSU-1164 in a suitable solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of RSU-1164 in pre-equilibrated (hypoxic or normoxic) medium.
-
Add the drug-containing medium to the respective wells. Include a vehicle control for both hypoxic and normoxic conditions.
-
Incubate the plates under their respective oxygen conditions for the desired exposure time (e.g., 1-24 hours).
3. Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free growth medium.
-
Return the plates to a standard incubator and allow colonies to form over a period of 7-14 days, depending on the cell line's growth rate.
4. Staining and Counting:
-
When colonies are of a sufficient size (typically >50 cells), aspirate the medium and wash the wells with PBS.
-
Fix the colonies with a solution such as methanol (B129727) or a 1:3 mixture of acetic acid and methanol for 10-15 minutes.
-
Stain the colonies with a 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
5. Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control cells: PE = (Number of colonies counted / Number of cells plated) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment condition: SF = (Number of colonies counted / (Number of cells plated x (PE/100))).
-
Plot the surviving fraction as a function of drug concentration to generate a dose-response curve and determine the IC50 value.
Visualizing Pathways and Workflows
References
Safety Operating Guide
Proper Disposal Procedures for RSU 1164: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of RSU 1164, a nitroimidazole analogue containing an alkylating aziridine (B145994) function. Given its use as a radiosensitizer and chemopotentiator in cancer research, this compound should be handled as a hazardous chemical with potential cytotoxic and mutagenic properties. Adherence to strict disposal protocols is crucial for laboratory safety and environmental protection.
Hazard Assessment and Classification
Based on its chemical structure and biological activity, this compound should be classified as hazardous waste. The primary hazards are associated with its potential as an alkylating agent, which can pose risks of toxicity, carcinogenicity, and mutagenicity.
Table 1: Hazard Classification for this compound Waste
| Hazard Category | Classification | Recommended Action |
| Chemical | Hazardous Chemical Waste | Segregate from general and biohazardous waste. |
| Toxicity | Suspected Cytotoxic/Mutagenic Agent | Handle with appropriate personal protective equipment (PPE). |
| Physical | (Assumed) Solid or Liquid | Follow specific disposal paths for solid or liquid chemical waste. |
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate PPE to minimize exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. A disposable gown is recommended for handling larger quantities. |
| Respiratory | Not generally required if handled in a certified chemical fume hood. |
Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is critical to ensure safe disposal and regulatory compliance.
Experimental Protocol: Waste Segregation
-
Designate Waste Containers: Establish clearly labeled, dedicated hazardous waste containers for this compound waste.
-
Solid Waste Collection:
-
Place all contaminated solid waste, including gloves, pipette tips, vials, and bench paper, into a designated, leak-proof solid waste container lined with a heavy-duty plastic bag.
-
Do not dispose of sharps in this container.
-
-
Liquid Waste Collection:
-
Collect all aqueous and solvent solutions containing this compound in a dedicated, shatter-resistant, and chemically compatible liquid waste container.
-
Ensure the container is properly vented if volatile solvents are used.
-
Do not mix incompatible waste streams.
-
-
Sharps Waste Collection:
-
Dispose of all needles, syringes, and other contaminated sharps in a designated, puncture-proof sharps container.[1]
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Include the date of accumulation and the primary hazard(s) (e.g., "Toxic," "Suspected Carcinogen").
-
Caption: Workflow for the segregation of this compound waste at the point of generation.
Storage and Disposal
Accumulated this compound waste must be stored safely pending final disposal by a certified hazardous waste contractor.
Experimental Protocol: Waste Storage and Disposal
-
Satellite Accumulation Area (SAA):
-
Store all labeled this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3][4]
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure secondary containment for all liquid waste containers to prevent spills.
-
-
Container Management:
-
Keep all waste containers securely closed except when adding waste.
-
Do not overfill containers; fill to a maximum of 80% capacity.
-
-
Waste Pickup:
-
Once a waste container is full, or if waste generation is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Record Keeping:
-
Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.
-
Caption: Logical flow for the storage and final disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Table 3: Spill Response Procedures
| Spill Size | Procedure |
| Small Spill | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container. 5. Clean the spill area with a suitable decontaminating solution. |
| Large Spill | 1. Evacuate the area immediately. 2. Alert your institution's EHS or emergency response team. 3. Prevent entry into the affected area. 4. Provide emergency responders with information on the spilled material. |
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) if available. If an SDS for this compound is not available, treat it as a hazardous substance with unknown toxicity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
